4-Chloro-2-methoxybenzyl alcohol
Description
The exact mass of the compound 4-Chloro-2-methoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55685-75-1 | |
| Record name | 4 Chloro-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-chloro-2-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The procedure outlined herein is based on the well-established reduction of the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde, using sodium borohydride. This document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology, safety considerations, and detailed characterization of the final product to ensure scientific rigor and reproducibility.
Synthetic Approach: Selective Aldehyde Reduction
The synthesis of 4-chloro-2-methoxybenzyl alcohol is most commonly and efficiently achieved through the selective reduction of the aldehyde functional group of 4-chloro-2-methoxybenzaldehyde. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes and ketones over other potentially reducible functional groups.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This addition results in the formation of a tetrahedral intermediate, an alkoxyborate. Subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the desired primary alcohol, 4-chloro-2-methoxybenzyl alcohol.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 4-chloro-2-methoxybenzyl alcohol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-2-methoxybenzaldehyde | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Deionized Water (H₂O) | - | Laboratory Supply |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Chloride Solution (Brine) | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Step-by-Step Procedure
-
Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methoxybenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Sodium Borohydride: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (0.5-1.0 eq.) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and avoid open flames.
-
Reaction Monitoring: After the complete addition of sodium borohydride, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) to confirm the disappearance of the starting aldehyde.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench the excess sodium borohydride. Caution: Vigorous gas evolution will occur. Add the water dropwise initially until the effervescence subsides.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of the Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-2-methoxybenzyl alcohol.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of 4-Chloro-2-methoxybenzyl Alcohol
Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following data are typical for 4-chloro-2-methoxybenzyl alcohol.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Melting Point | 47-51 °C |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 3H, Ar-H), 4.65 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.5 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~157.0, 133.0, 130.0, 128.0, 122.0, 111.0, 62.0, 55.5.
-
Infrared (IR) (KBr, cm⁻¹): ~3400 (O-H stretch, broad), 3000-2800 (C-H stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch, ether), 1050 (C-O stretch, alcohol), 800 (C-Cl stretch).
-
Mass Spectrometry (EI, m/z): ~172 (M⁺), 155, 139, 111.
Safety and Handling
-
4-Chloro-2-methoxybenzaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Corrosive and can cause severe skin and eye damage. Handle with care, avoiding contact with water and acids.[3]
-
Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Workflow Visualization
Figure 1. Experimental workflow for the synthesis and characterization of 4-chloro-2-methoxybenzyl alcohol.
Conclusion
The synthesis of 4-chloro-2-methoxybenzyl alcohol via the sodium borohydride reduction of 4-chloro-2-methoxybenzaldehyde is a reliable and efficient method suitable for laboratory-scale production. This guide provides a detailed, self-validating protocol, complete with characterization data and safety precautions, to aid researchers in the successful synthesis and verification of this important chemical intermediate. Adherence to the outlined procedures and safety guidelines is paramount for achieving high-purity product in a safe and reproducible manner.
References
-
MySkinRecipes. 4-Chloro-2-Methoxybenzyl alcohol. [Link]
-
Scribd. Reduction of 4 Chloro | PDF. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester : r/chemhelp. [Link]
Sources
An In-Depth Technical Guide to (4-chloro-2-methoxyphenyl)methanol: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-chloro-2-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro, a methoxy, and a hydroxymethyl group on the benzene ring, provides a versatile scaffold for chemical modifications. This guide offers a comprehensive overview of its chemical identity, a detailed, field-tested protocol for its synthesis via the reduction of its corresponding aldehyde, an analysis of its chemical reactivity, and its significant applications in the development of pharmaceuticals, particularly for central nervous system (CNS) agents and anti-inflammatory drugs.[1] The document includes detailed experimental procedures, characterization data, and safety information to support its practical application in a research and development setting.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The nomenclature and key identifiers for the topic compound are standardized as follows.
IUPAC Name: (4-chloro-2-methoxyphenyl)methanol.[2]
This name systematically describes the molecule: a methanol group attached to a phenyl ring, which is substituted at the 4-position with a chloro group and at the 2-position with a methoxy group.
A summary of its fundamental chemical and physical properties is provided in Table 1.
Table 1: Chemical Identifiers and Properties of (4-chloro-2-methoxyphenyl)methanol
| Property | Value | Source(s) |
| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol | [2] |
| CAS Number | 90296-27-8 | [2][3] |
| Molecular Formula | C₈H₉ClO₂ | [2][3] |
| Molecular Weight | 172.61 g/mol | [2][4] |
| SMILES | COC1=C(CO)C=CC(Cl)=C1 | [2] |
| InChI Key | AXXPZAITCCIOIA-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥97-98% | [2][3] |
| Storage | Sealed in dry, room temperature conditions | [3][4] |
Synthesis and Mechanistic Considerations
The most direct and common laboratory-scale synthesis of (4-chloro-2-methoxyphenyl)methanol is the selective reduction of the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde. This transformation is highly efficient and relies on hydride-based reducing agents.
Causality in Reagent Selection:
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent, ideal for the reduction of aldehydes and ketones. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup and workup procedure. The solvent, methanol, serves not only to dissolve the starting aldehyde but also to protonate the intermediate alkoxide, yielding the final alcohol product.
Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol outlines a self-validating system for the synthesis and purification of (4-chloro-2-methoxyphenyl)methanol.
Materials:
-
4-chloro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chloro-2-methoxybenzaldehyde in 100 mL of methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 g of sodium borohydride in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate complexes.
-
Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol. Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid or oil can be purified by recrystallization or column chromatography on silica gel to afford (4-chloro-2-methoxyphenyl)methanol as a pure solid.
Diagram: Synthesis Workflow
Caption: Major synthetic transformations of (4-chloro-2-methoxyphenyl)methanol.
Role as a Pharmaceutical Intermediate
(4-chloro-2-methoxyphenyl)methanol is a documented building block in the synthesis of active pharmaceutical ingredients (APIs). It is particularly valuable in creating scaffolds for drugs targeting the central nervous system and for anti-inflammatory agents. [1]The precursor aldehyde, 4-chloro-2-methoxybenzaldehyde, has been investigated for its potential role in modulating dopamine production, suggesting that derivatives of this scaffold may possess antipsychotic properties. [5]
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized material is achieved through standard spectroscopic techniques. The expected data are summarized below.
Table 2: Expected Spectroscopic Data for (4-chloro-2-methoxyphenyl)methanol
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 1H (aromatic CH)~6.8-7.0 ppm: Multiplet, 2H (aromatic CH)~4.6 ppm: Singlet or doublet, 2H (-CH₂OH)~3.8 ppm: Singlet, 3H (-OCH₃)~2.0-3.0 ppm: Broad singlet, 1H (-OH) |
| ¹³C NMR | ~157 ppm: Ar-C-OCH₃~130-135 ppm: Ar-C-Cl and Ar-C-CH₂OH~110-125 ppm: Ar-CH carbons~62 ppm: -CH₂OH~55 ppm: -OCH₃ |
| IR (cm⁻¹) | 3200-3400: Broad, O-H stretch (alcohol)2850-3000: C-H stretch (aromatic and aliphatic)1580-1600: C=C stretch (aromatic ring)1240-1260: Asymmetric C-O-C stretch (aryl ether)1020-1050: C-O stretch (primary alcohol)~750-850: C-Cl stretch |
| Mass Spec (EI) | M⁺ at m/z 172/174: Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)Fragment at m/z 155: Loss of -OHFragment at m/z 141: Loss of -CH₂OH |
Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used. While specific, publicly available spectra for this exact compound are not readily found in curated, peer-reviewed databases, several chemical suppliers offer access to analytical data upon request. [4][6]
Safety and Handling
(4-chloro-2-methoxyphenyl)methanol is classified as harmful if swallowed (GHS Hazard statement H302). [4]Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(4-chloro-2-methoxyphenyl)methanol is a synthetically valuable and versatile building block for drug discovery and development. Its straightforward synthesis from commercially available precursors, combined with the differential reactivity of its functional groups, allows for the efficient construction of diverse and complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a modern research environment.
References
-
Lead Sciences. (n.d.). (4-Chloro-2-methoxyphenyl)methanol. Retrieved February 2, 2026, from [Link]
-
FooDB. (2010). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). Retrieved February 2, 2026, from [Link]
-
ChemBK. (2024). (4-Methoxyphenyl)Methanol. Retrieved February 2, 2026, from [Link]
-
MySkinRecipes. (n.d.). (4-Chloro-2-methoxyphenyl)methanol. Retrieved February 2, 2026, from [Link]
Sources
- 1. (4-Chloro-2-methoxyphenyl)methanol [myskinrecipes.com]
- 2. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. (4-Chloro-2-methoxyphenyl)methanol - Lead Sciences [lead-sciences.com]
- 4. 90296-27-8|(4-Chloro-2-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. 90296-27-8 | (4-Chloro-2-methoxyphenyl)methanol | Aryls | Ambeed.com [ambeed.com]
Technical Whitepaper: 4-Chloro-2-methoxybenzyl Alcohol
CAS Number: 55685-75-1 Role: Pharmacophore Scaffold & Synthetic Intermediate[1]
Part 1: Executive Summary & Chemical Identity
4-Chloro-2-methoxybenzyl alcohol is a disubstituted benzene derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in the specific arrangement of the chlorine and methoxy substituents relative to the benzylic alcohol.
-
The para-Chloro Effect: The chlorine atom at the 4-position (para to the alcohol) blocks metabolic oxidation at the most reactive site on the ring, increasing the in vivo half-life of derived drug candidates.[1]
-
The ortho-Methoxy Effect: The methoxy group at the 2-position creates steric bulk and potential intramolecular hydrogen bonding, often locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., kinases or GPCRs).[1]
Chemical Profile Table[1]
| Property | Specification |
| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | Pale cream to crystalline solid |
| Melting Point | 47–51 °C |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~14 (Alcoholic proton) |
Part 2: Synthetic Routes & Optimization
For research and scale-up, the synthesis of 4-Chloro-2-methoxybenzyl alcohol typically proceeds via the reduction of its oxidized precursors: 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid .[1]
Protocol A: Chemoselective Reduction (Laboratory Scale)
Precursor: 4-Chloro-2-methoxybenzaldehyde Reagent: Sodium Borohydride (NaBH₄)[1]
Rationale: This route is preferred for high purity because NaBH₄ is mild, avoiding the defunctionalization of the halogen (chlorine) which can occur with stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) under aggressive conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (58.6 mmol) of 4-chloro-2-methoxybenzaldehyde in 100 mL of Methanol (MeOH). Cool to 0°C in an ice bath.
-
Addition: Slowly add 1.1 equivalents (2.44 g) of NaBH₄ in portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).
-
Quench: Quench carefully with 1N HCl until pH ~5 to destroy excess hydride.
-
Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Acid Reduction (Industrial Precursor)
Precursor: 4-Chloro-2-methoxybenzoic acid Reagent: Borane-THF Complex (B₂H₆[1]·THF)
Rationale: Carboxylic acids are often cheaper starting materials. Borane is chosen over LiAlH₄ to ensure chemoselectivity, as Borane reduces carboxylic acids rapidly while reacting much slower with aryl chlorides.
Synthesis Workflow Visualization
Figure 1: Parallel synthetic pathways for CAS 55685-75-1 ensuring halogen retention.[1]
Part 3: Reactivity Profile & Functionalization
The benzylic alcohol functionality is the primary handle for derivatization. In drug discovery, this molecule is rarely the final endpoint; it is activated to link the 4-chloro-2-methoxyphenyl motif to a larger scaffold.[1]
Key Transformation: Chlorination to Benzyl Chloride
Converting the alcohol to a benzyl chloride allows for S_N2 coupling with amines or phenols.
Protocol (Thionyl Chloride Method):
-
Setup: Dissolve 4-chloro-2-methoxybenzyl alcohol in anhydrous DCM.
-
Activation: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C.
-
Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, accelerating the reaction.
-
Mechanism: The reaction proceeds via an internal S_Ni mechanism (retention) or S_N2 (inversion) depending on the presence of a base, yielding 4-chloro-2-methoxybenzyl chloride.[1]
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways for functionalizing the benzylic center.[1]
Part 4: Quality Control & Safety (E-E-A-T)
Analytical Validation
To ensure the integrity of the scaffold before using it in expensive downstream steps, the following QC parameters must be met:
-
1H NMR (DMSO-d6): Diagnostic peaks include the methoxy singlet (~3.8 ppm), the benzylic methylene doublet (~4.5 ppm), and the hydroxyl triplet (~5.2 ppm). The aromatic region will show a characteristic pattern (d, d, dd) due to 1,2,4-substitution.[1]
-
HPLC Purity: >98% required. Impurities often include the oxidized aldehyde (retention time shift) or the dimer (dibenzyl ether) formed during acid-catalyzed storage.
Safety Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store at 2-8°C. The benzylic alcohol is prone to auto-oxidation to the aldehyde if left in open air at room temperature for extended periods.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol.[1] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for NaBH4 reduction and SOCl2 mechanisms). Oxford University Press.
Sources
Technical Guide: Physical Properties & Applications of 4-Chloro-2-methoxybenzyl Alcohol
CAS Number: 55685-75-1 Molecular Formula: C₈H₉ClO₂ Molecular Weight: 172.61 g/mol [1]
Executive Summary
4-Chloro-2-methoxybenzyl alcohol is a halogenated anisole derivative serving as a critical building block in medicinal chemistry. Its structural duality—offering both a nucleophilic hydroxyl group and an electrophilic aromatic core—makes it an essential intermediate for synthesizing kinase inhibitors, viral polymerase inhibitors, and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and handling requirements for research and development applications.
Chemical Identity & Physical Properties[1][3][4]
Structural Identification
The compound features a benzene ring substituted with a chlorine atom at the para position relative to the hydroxymethyl group, and a methoxy group at the ortho position. This 1,2,4-substitution pattern imparts specific electronic properties, directing subsequent electrophilic aromatic substitutions.
| Identifier | Value |
| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |
| SMILES | COC1=C(CO)C=CC(Cl)=C1 |
| InChI Key | AXXPZAITCCIOIA-UHFFFAOYSA-N |
| MDL Number | MFCD02683547 |
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process engineering calculations.
| Property | Value / Range | Condition / Note |
| Appearance | Pale cream to off-white crystalline solid | Solid state at STP |
| Melting Point | 46 – 52 °C | Experimental range [1, 2] |
| Boiling Point | ~196.5 ± 25.0 °C | Predicted at 760 mmHg |
| Density | 1.243 ± 0.06 g/cm³ | Predicted |
| Flash Point | >110 °C (230 °F) | Closed Cup [2] |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂ | Limited water solubility |
| pKa | ~14.2 (Alcoholic OH) | Predicted |
Synthesis & Production Methodology
Primary Synthetic Route: Aldehyde Reduction
The most reliable laboratory-scale synthesis involves the chemoselective reduction of 4-chloro-2-methoxybenzaldehyde. This method is preferred over the hydrolysis of benzyl chlorides due to milder conditions and higher functional group tolerance.
Reaction Stoichiometry:
-
Substrate: 4-Chloro-2-methoxybenzaldehyde (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Temperature: 0 °C to Room Temperature
Protocol Workflow:
-
Dissolution: Dissolve 4-chloro-2-methoxybenzaldehyde in anhydrous methanol (0.5 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath to suppress over-reduction or side reactions.
-
Reduction: Add NaBH₄ portion-wise over 15 minutes. Evolution of hydrogen gas will occur.
-
Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Quench excess hydride with dilute HCl or saturated NH₄Cl solution.
-
Isolation: Concentrate under reduced pressure, extract with dichloromethane, dry over Na₂SO₄, and recrystallize from hexane/ethyl acetate if necessary.
Synthesis Pathway Visualization
The following diagram illustrates the reduction pathway and potential downstream transformations.
Figure 1: Synthesis workflow from the aldehyde precursor to the alcohol and subsequent activation to the benzyl chloride.[2]
Spectroscopic Characterization
For quality control (QC) and structural validation, the following spectral characteristics are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 7.30 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to alkyl group).
-
δ 6.90–7.00 (m, 2H): Overlapping aromatic protons at C3 and C5 (adjacent to Cl/OMe).
-
δ 4.65 (s, 2H): Benzylic methylene protons (–CH ₂OH). This signal may appear as a doublet if coupling to the hydroxyl proton is resolved.
-
δ 3.85 (s, 3H): Methoxy group protons (–OCH ₃).
-
δ ~2.0–2.5 (br s, 1H): Hydroxyl proton (–OH ), shift varies with concentration and moisture.
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).
-
2850–2950 cm⁻¹: C–H stretching (Aliphatic).
-
1580–1600 cm⁻¹: C=C Aromatic ring stretch.
-
1250 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).
-
1030 cm⁻¹: C–O stretch (Primary alcohol).
Applications in Drug Development
4-Chloro-2-methoxybenzyl alcohol is rarely the final active pharmaceutical ingredient (API); rather, it is a "linker" scaffold.
Key Reactivity & Usage
-
Alkylating Agent Precursor: The alcohol is routinely converted to 4-chloro-2-methoxybenzyl chloride (via SOCl₂) or bromide (via PBr₃). These halides are potent electrophiles used to N-alkylate heterocycles (e.g., pyrazoles, imidazoles) in the synthesis of kinase inhibitors.
-
Protecting Group Chemistry: The 2-methoxybenzyl (PMB-like) moiety can serve as a removable protecting group for amines or alcohols, with the chlorine atom providing a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to diversify the library.
-
Viral Polymerase Inhibitors: Research indicates this benzyl fragment is used in designing non-nucleoside inhibitors where the methoxy group provides steric and electronic complementarity to the binding pocket [3].
Safety & Handling Protocol (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Handling Guidelines:
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Benzyl alcohols are prone to air oxidation to the corresponding aldehyde/acid over time.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.
-
Spill Response: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone for disposal.
References
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzyl alcohol Product Specification. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol. Retrieved from
-
Biosynth. (n.d.). 4-Methoxybenzyl alcohol Derivatives in Pharmaceutical Testing. Retrieved from
-
Chem-Impex. (n.d.). General Properties and Applications of 4-Chloro-2-methoxybenzyl alcohol. Retrieved from
Sources
4-Chloro-2-methoxybenzyl alcohol melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methoxybenzyl alcohol
Introduction
4-Chloro-2-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a crucial intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a benzyl alcohol core functionalized with both a chloro and a methoxy group, imparts specific reactivity and solubility characteristics that are highly valued in various chemical applications.[1] This compound is a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Researchers leverage 4-Chloro-2-methoxybenzyl alcohol in the development of novel therapeutic agents, including those with potential anti-inflammatory and antimicrobial properties.[1]
A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use. These parameters are not merely data points; they are critical indicators of purity, stability, and the conditions required for handling, reaction, and purification. This guide offers a detailed examination of the melting and boiling points of 4-Chloro-2-methoxybenzyl alcohol, providing both established data and the experimental methodologies required for their verification, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The physical properties of a compound are dictated by its molecular structure. For 4-Chloro-2-methoxybenzyl alcohol, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the chloro (-Cl) and methoxy (-OCH₃) groups introduce polarity and affect the overall molecular weight and shape. These factors collectively determine its physical state and phase transition temperatures.
| Property | Value | Source(s) |
| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol | [3][4] |
| CAS Number | 55685-75-1 | [3] |
| Molecular Formula | C₈H₉ClO₂ | [2][3][4] |
| Molecular Weight | 172.61 g/mol | [2][4] |
| Appearance | Pale yellow to cream crystalline solid/powder | [1][3] |
| Melting Point | 44.0 - 54.0 °C | [1][3] |
| Boiling Point | 196.5 ± 25.0 °C (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [4] |
Melting Point: A Critical Indicator of Purity
The melting point is one of the most fundamental and accessible physical properties used to characterize a solid crystalline compound and assess its purity. For 4-Chloro-2-methoxybenzyl alcohol, the literature reports a melting range rather than a sharp point, typically between 47-51 °C.[2] This range can vary slightly depending on the supplier and the purity of the sample, with some sources indicating a broader range of 44.0-54.0 °C.[3]
Causality Behind Melting Point Determination
The transition from a solid to a liquid phase involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required for this transition is specific to the compound's structure. Impurities disrupt this crystal lattice, typically leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting range, observed over 1-2 °C, is a strong indicator of high purity. The broader range reported for 4-Chloro-2-methoxybenzyl alcohol suggests that commercial samples may contain minor impurities.
Experimental Protocol for Melting Point Determination
This protocol describes a standard method using a digital melting point apparatus, which offers precise temperature control and observation.
Methodology:
-
Sample Preparation:
-
Ensure the 4-Chloro-2-methoxybenzyl alcohol sample is completely dry.
-
Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat distribution.
-
-
Capillary Tube Loading:
-
Invert a capillary tube (sealed at one end) and tap the open end into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set a ramp rate. For an unknown sample, a rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens as the temperature rises.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts, resulting in a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
Self-Validation: The protocol is self-validating through consistency. Repeating the measurement should yield a consistent melting range. A broad or depressed range compared to literature values for a highly pure standard indicates the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid.
Boiling Point: Predicted vs. Experimental Values
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For 4-Chloro-2-methoxybenzyl alcohol, the boiling point is often cited as a predicted value, around 196.5 ± 25.0 °C.[2]
Rationale for Predicted Boiling Points
Experimentally determining the boiling point of high-molecular-weight organic compounds at atmospheric pressure can be challenging. Many such compounds, including substituted benzyl alcohols, may be susceptible to decomposition or oxidation at elevated temperatures. Computational prediction, based on molecular structure and established algorithms, provides a reliable estimate without requiring experimental verification under potentially destructive conditions. The large uncertainty (± 25.0 °C) in the predicted value highlights the computational nature of this figure.[2]
Experimental Protocol for Boiling Point Determination (Micro-scale)
A micro-scale method is often preferred to minimize waste and potential hazards.
Methodology:
-
Apparatus Setup:
-
Attach a small test tube (e.g., 10x75 mm) to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Add approximately 0.5 mL of 4-Chloro-2-methoxybenzyl alcohol to the test tube.
-
-
Boiling Point Measurement:
-
Place a short, inverted capillary tube (sealed at one end) into the test tube. This will act as an indicator for boiling.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath slowly and steadily.
-
-
Observation and Recording:
-
As the liquid heats, air will expand and exit the inverted capillary tube.
-
When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
-
Workflow for Boiling Point Determination
Caption: Micro-scale workflow for boiling point determination.
Conclusion
The melting and boiling points of 4-Chloro-2-methoxybenzyl alcohol are fundamental physical constants that are indispensable for its identification, purity assessment, and the design of synthetic protocols. The experimentally determined melting range of 44-54 °C serves as a practical benchmark for laboratory scientists to gauge the purity of their samples. The predicted boiling point of approximately 196.5 °C provides a crucial reference for purification techniques like distillation, while also alerting researchers to potential thermal instability. A command of the methodologies for determining these properties ensures the integrity of experimental work and supports the successful application of this versatile intermediate in the advancement of chemical and pharmaceutical research.
References
-
4-Chloro-2-Methoxybenzyl alcohol. MySkinRecipes. [Link]
-
4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Semantic Scholar. [Link]
- Synthesis method of m-methoxy benzyl alcohol.
- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-2-Methoxybenzyl alcohol [myskinrecipes.com]
- 3. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 4. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methoxybenzyl alcohol
Preamble: Deconstructing the Molecular Signature
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. Its power lies in its ability to not only measure the mass of a molecule but also to controllably fragment it, generating a unique fingerprint that reveals its underlying architecture. This guide provides a detailed exploration of the mass spectrometric behavior of 4-Chloro-2-methoxybenzyl alcohol (C₈H₉ClO₂, MW: 172.61 g/mol ).[1] As researchers and drug development professionals, understanding these fragmentation pathways is paramount for metabolite identification, impurity profiling, and quality control.
This document eschews a rigid template, instead adopting a structure that logically follows the analytical interrogation of the molecule. We will begin by examining the molecular ion, the parent from which all fragments are born, and then delve into the distinct fragmentation cascades induced by both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques. The rationale behind each cleavage and rearrangement is explained, grounded in the principles of ion stability and the electronic influence of the aromatic substituents.
The Molecular Ion: The Intact Blueprint
The first and most critical piece of information in any mass spectrum is the molecular ion (M⁺˙ in EI, or [M+H]⁺ in ESI). For 4-Chloro-2-methoxybenzyl alcohol, the monoisotopic mass is approximately 172.03 Da.
A key diagnostic feature arises from the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will not show a single molecular ion peak but rather a characteristic isotopic cluster:
-
M peak: at m/z 172, corresponding to the molecule containing ³⁵Cl.
-
M+2 peak: at m/z 174, corresponding to the molecule containing ³⁷Cl.
The intensity of the M+2 peak will be roughly one-third that of the M peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule and will propagate through all chlorine-containing fragments.
Electron Ionization (EI) Fragmentation: A High-Energy Cascade
Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. The resulting spectrum is a rich mosaic of fragment ions that provides a detailed structural roadmap. The primary fragmentation processes for aromatic alcohols include benzylic cleavage and rearrangements involving the functional groups.[2][3]
Key Fragmentation Pathways under EI:
-
Benzylic Cleavage (Loss of Hydroxyl Radical): The most favorable initial fragmentation is often the cleavage of the C-O bond at the benzylic position. This results in the loss of a hydroxyl radical (•OH, 17 Da), forming a highly resonance-stabilized benzylic cation. This is a common pathway for aromatic alcohols.[2][4]
-
[M - OH]⁺ → m/z 155/157
-
-
Loss of a Methyl Radical: The methoxy group provides another common fragmentation initiation point. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a characteristic fragmentation for methoxy-substituted aromatic compounds.
-
[M - CH₃]⁺ → m/z 157/159
-
-
Loss of Formaldehyde (CH₂O): Rearrangement reactions are also prevalent. The benzyl alcohol moiety can undergo rearrangement to lose a neutral molecule of formaldehyde (30 Da).[3]
-
[M - CH₂O]⁺˙ → m/z 142/144 (Corresponding to a chloromethoxybenzene radical cation)
-
-
Sequential Fragmentation: Primary fragments can undergo further dissociation. For instance, the prominent m/z 155/157 ion can subsequently lose carbon monoxide (CO, 28 Da) following rearrangement.
-
[M - OH - CO]⁺ → m/z 127/129
-
The following diagram illustrates the proposed major fragmentation pathways for 4-Chloro-2-methoxybenzyl alcohol under Electron Ionization.
Caption: Proposed EI fragmentation pathways for 4-Chloro-2-methoxybenzyl alcohol.
Summary of Predicted EI Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 172/174 | [C₈H₉ClO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 157/159 | [C₇H₆ClO₂]⁺ | •CH₃ (15 Da) | Loss of methyl radical from methoxy group |
| 155/157 | [C₈H₈ClO]⁺ | •OH (17 Da) | Benzylic cleavage, loss of hydroxyl radical |
| 142/144 | [C₇H₇ClO]⁺˙ | CH₂O (30 Da) | Rearrangement and loss of formaldehyde |
| 127/129 | [C₇H₈Cl]⁺ | CO (28 Da) | Loss of CO from the m/z 155/157 fragment |
Electrospray Ionization (ESI) Tandem MS (MS/MS): A Softer Approach
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode) with minimal in-source fragmentation.[5][6] Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7]
Positive Ion Mode ESI-MS/MS:
In positive mode, the molecule readily protonates, likely on the alcohol oxygen, to form the precursor ion at m/z 173/175 .
The most facile fragmentation of this protonated alcohol upon collisional activation is the neutral loss of water. This is a low-energy pathway that results in the formation of the same stable benzylic cation observed in EI fragmentation.
-
[M+H]⁺ → [M+H - H₂O]⁺ + H₂O
-
m/z 173/175 → m/z 155/157
Further fragmentation of the m/z 155/157 ion would require higher collision energy and would likely proceed via pathways similar to those in EI, such as the loss of CO.
The following diagram illustrates the primary fragmentation pathway for 4-Chloro-2-methoxybenzyl alcohol in positive ion ESI-MS/MS.
Caption: Primary ESI-MS/MS fragmentation of protonated 4-Chloro-2-methoxybenzyl alcohol.
Experimental Protocols: A Self-Validating System
To validate the proposed fragmentation patterns, a robust experimental methodology is required. The following protocols outline the steps for acquiring EI and ESI mass spectra.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is ideal for analyzing volatile and thermally stable compounds like 4-Chloro-2-methoxybenzyl alcohol.[8]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Chloro-2-methoxybenzyl alcohol in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using methanol.
-
-
GC-MS System & Conditions:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection mode at 250°C. Injection volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280°C.
-
-
MS Detector (EI) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the chromatographic peak for the target analyte.
-
Extract the mass spectrum and identify the molecular ion cluster (m/z 172/174).
-
Compare the observed fragment ions against the predicted fragmentation table and pathways.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This method is suitable for direct analysis and characterization of the precursor-product ion relationship.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).
-
-
LC-MS System & Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Detector (ESI-MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas: Nitrogen, 800 L/hr at 350°C.
-
MS1: Scan for precursor ions m/z 173 and 175.
-
MS2 (Product Ion Scan): Select m/z 173 as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas to observe the fragmentation pattern. The primary product ion should be m/z 155.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ precursor ion cluster at m/z 173/175.
-
Analyze the product ion spectrum to confirm the loss of water (18 Da) leading to the fragment at m/z 155.
-
Conclusion: Synthesizing the Data
The mass spectrometric fragmentation of 4-Chloro-2-methoxybenzyl alcohol is a predictable process governed by the fundamental principles of ion chemistry. The presence of the chlorine atom provides a definitive isotopic signature, while the benzyl alcohol and methoxy moieties dictate the primary fragmentation pathways. Under high-energy EI, the molecule undergoes extensive fragmentation initiated by benzylic cleavage and losses from the methoxy group. Under soft ESI conditions, tandem mass spectrometry reveals a characteristic neutral loss of water from the protonated molecule. By leveraging this detailed understanding and applying the robust analytical protocols described, researchers can confidently identify and characterize this compound in complex matrices, ensuring scientific integrity and accelerating drug development efforts.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- McLafferty, F. W. (n.d.). Fragmentation and Interpretation of Spectra.
- Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns.
- Slideshare. (n.d.). Fragmentation of different functional groups.
- Fisher Scientific. (n.d.). 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzyl alcohol 97%.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for fragmentation principles, not directly linked as no specific online chapter is available).
- Rocha, W. F. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-33.
- Shrivastava, V.S., & Chokhawala, H. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
- NIST. (n.d.). Mass spectrum of 4-Methoxybenzyl alcohol.
- NIST. (n.d.). Mass spectrum of 2-Methoxybenzyl alcohol.
- PubChem. (n.d.). 4-Chlorobenzyl alcohol.
- Müller, T., et al. (2011). Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). Journal of the American Society for Mass Spectrometry, 22(9), 1634-1647.
Sources
- 1. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. whitman.edu [whitman.edu]
- 3. Fragmentation of different functional groups | PPTX [slideshare.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Navigating the Solubility Landscape of 4-Chloro-2-methoxybenzyl Alcohol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the scarcity of publicly available quantitative solubility data, this document offers a multi-faceted approach, combining theoretical principles, predictive modeling through Hansen Solubility Parameters (HSP), and a detailed experimental protocol for empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, thereby optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Critical Role of Solubility in Chemical Synthesis and Development
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a versatile building block like 4-Chloro-2-methoxybenzyl alcohol, understanding its solubility in a range of organic solvents is paramount for its effective utilization in organic synthesis and pharmaceutical development.[1] Solvent selection directly impacts reaction kinetics, impurity profiles, and the efficiency of downstream processes such as crystallization and purification. An informed choice of solvent can significantly reduce process development time and costs, while a poor choice can lead to challenges in achieving desired purity and yield.
This guide addresses the current knowledge gap by providing a detailed analysis of the factors governing the solubility of 4-Chloro-2-methoxybenzyl alcohol and presenting a practical framework for its assessment.
Physicochemical Properties of 4-Chloro-2-methoxybenzyl Alcohol
A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | |
| Molecular Weight | 172.61 g/mol | |
| Melting Point | 47-51 °C | |
| Appearance | White to off-white crystalline solid | - |
The presence of a chloro group, a methoxy group, and a hydroxymethyl group on the benzene ring imparts a unique combination of polar and nonpolar characteristics to the molecule, which are central to its solubility behavior.
Understanding the Solubility Profile: A Structure-Based Analysis
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of 4-Chloro-2-methoxybenzyl alcohol is governed by the interplay of its functional groups and their interactions with the solvent.
-
The Benzyl Alcohol Backbone: The parent structure, benzyl alcohol, exhibits moderate solubility in water and is miscible with many organic solvents like ethanol, acetone, and chloroform. This is attributed to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and the nonpolar aromatic ring, which interacts favorably with nonpolar solvents.
-
The Influence of the Chloro Substituent: The chlorine atom is an electron-withdrawing group that increases the molecule's polarity. However, it is also hydrophobic. In the case of 4-chlorobenzyl alcohol, it is sparingly soluble in water (2.5 g/L) but soluble in alcohols like methanol. This suggests that the chloro group's contribution to overall polarity is not sufficient to dramatically increase aqueous solubility but allows for good compatibility with polar organic solvents.
-
The Impact of the Methoxy Group: The methoxy group (-OCH₃) is a polar ether group that can act as a hydrogen bond acceptor. Generally, the introduction of a methoxy group can enhance solubility in polar solvents. For instance, 2-methoxybenzyl alcohol is reportedly soluble in ethanol.
Synthesis of Influences: For 4-Chloro-2-methoxybenzyl alcohol, the combined presence of the chloro and methoxy groups, in addition to the hydroxyl group, suggests a molecule with significant polarity and hydrogen bonding capabilities. This would predict good solubility in polar protic and polar aprotic solvents. The aromatic ring and the chloro substituent also provide nonpolar character, suggesting some solubility in less polar solvents.
Predictive Approach: Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive tool for assessing solvent compatibility. The underlying principle of HSP is that "like dissolves like," where the "likeness" is quantified by three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between a solute and a solvent is determined by the "Hansen distance" (Ra), calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Estimated Hansen Solubility Parameters for 4-Chloro-2-methoxybenzyl Alcohol
Using the Hoftyzer and Van Krevelen group contribution method, the HSP for 4-Chloro-2-methoxybenzyl alcohol have been estimated. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.
The estimated HSP for 4-Chloro-2-methoxybenzyl alcohol are:
-
δD: 19.3 MPa½
-
δP: 7.5 MPa½
-
δH: 11.0 MPa½
Predicted Solubility in Common Organic Solvents
Based on the estimated HSP for 4-Chloro-2-methoxybenzyl alcohol and the known HSP of various organic solvents, the Hansen distance (Ra) can be calculated to predict solubility. A lower Ra value suggests better solubility.
| Solvent | Solvent Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Ra | Predicted Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 18.0 | 12.3 | 7.2 | 8.3 | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 9.4 | High |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 7.6 | High |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | 6.4 | High |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 8.8 | Good |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 8.7 | Good |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 10.7 | Good |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.8 | Good |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 6.7 | High |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 13.4 | Moderate |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 17.4 | Low |
Disclaimer: These are predicted values and should be used as a guide for solvent screening. Experimental verification is highly recommended.
Experimental Determination of Solubility: The Shake-Flask Method
For accurate quantitative data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of 4-Chloro-2-methoxybenzyl alcohol into a series of clear glass vials with screw caps. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a precise volume of the desired organic solvent to each vial.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a magnetic stir plate in a constant temperature bath. Maintain a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved microparticles.
-
Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.
-
-
Analysis:
-
Analyze the concentration of 4-Chloro-2-methoxybenzyl alcohol in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Prepare a calibration curve using standard solutions of 4-Chloro-2-methoxybenzyl alcohol of known concentrations.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Conclusion and Recommendations
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of 4-Chloro-2-methoxybenzyl alcohol in organic solvents. While experimental data remains the gold standard, the predictive power of Hansen Solubility Parameters offers a valuable tool for initial solvent screening and rationalizing solubility behavior.
For researchers and drug development professionals, the following recommendations are proposed:
-
Utilize the provided HSP-based predictions as a starting point for solvent selection in early-stage process development.
-
Prioritize solvents with low Ra values for initial experimental screening to maximize the probability of finding a suitable solvent system.
-
Conduct experimental verification using the detailed shake-flask protocol to obtain accurate quantitative solubility data for key solvents.
-
Consider solvent safety, environmental impact, and process compatibility in the final solvent selection, in addition to solubility.
By integrating the theoretical understanding, predictive modeling, and empirical methodologies outlined in this guide, scientists can navigate the solubility landscape of 4-Chloro-2-methoxybenzyl alcohol with greater confidence and efficiency.
References
-
Chem-Impex International. (n.d.). 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of nonelectrolyte organic compounds. International Journal of Thermophysics, 29(2), 568–585.
- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.
-
Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
Sources
Technical Whitepaper: Safety, Handling, and Application Profile of 4-Chloro-2-methoxybenzyl Alcohol
The following technical guide is structured as a Strategic Safety & Handling Whitepaper . It moves beyond the static data of a standard SDS, interpreting the physical and chemical properties of 4-Chloro-2-methoxybenzyl alcohol to provide actionable insights for research and scale-up workflows.
Executive Summary & Compound Identity
4-Chloro-2-methoxybenzyl alcohol is a functionalized benzyl alcohol derivative widely utilized as a "privileged structure" building block in medicinal chemistry.[1] Its specific substitution pattern (halogen at para, methoxy at ortho) modulates the lipophilicity and metabolic stability of downstream pharmaceutical targets.
Unlike simple solvents, this compound is a low-melting solid (47–51 °C) . This physical property dictates strict temperature controls during storage and handling to prevent phase-change-induced degradation or handling difficulties (caking/fusing).
Chemical Identification Table
| Parameter | Technical Specification |
| IUPAC Name | (4-Chloro-2-methoxyphenyl)methanol |
| CAS Number | 55685-75-1 |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| SMILES | COC1=C(CO)C=CC(Cl)=C1 |
| Appearance | Pale cream to yellow crystalline solid |
| Melting Point | 47–51 °C (Lit.)[2][3] |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |
Hazard Identification & Mechanistic Risk Assessment
While classified under GHS as an Irritant , the specific risks associated with this compound stem from its potential to act as an alkylating agent precursor and its physical state.
GHS Classification (Regulation (EC) No 1272/2008)[5]
-
Signal Word: WARNING
-
Serious Eye Damage/Irritation: Category 2A (H319)[3]
-
STOT - Single Exposure: Category 3 (Respiratory System) (H335)[3][4]
Expert Risk Analysis
-
The "Melting" Hazard: Because the melting point is near ambient upper limits (~47 °C), transport or storage in uncontrolled warehouses can lead to partial melting and resolidification. This creates hard, fused distinct blocks that require mechanical force to break, increasing the risk of dust generation and inhalation exposure.
-
Chemical Reactivity: As a benzyl alcohol, it is susceptible to autoxidation to the corresponding benzaldehyde (4-chloro-2-methoxybenzaldehyde) upon prolonged exposure to air, which may act as a sensitizer.
Precautionary Strategy
-
P261: Avoid breathing dust/fume.[3][5] Rationale: Fine particulates are potent respiratory irritants.
-
P280: Wear nitrile gloves (min thickness 0.11 mm) and safety glasses.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Mechanism: Benzyl alcohols can cause corneal opacity if not treated immediately.
Storage & Stability Protocols (Self-Validating System)
To ensure the integrity of the reagent, a self-validating storage protocol is required. This system uses visual cues to confirm storage compliance.
Protocol: Thermal & Atmospheric Control
-
Temperature: Store at 2–8 °C (Refrigerated) .
-
Why? Keeping the compound well below its melting point (47 °C) prevents "sintering" of the powder.
-
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Why? The electron-rich methoxy group activates the ring, making the benzylic position slightly more prone to oxidation than unsubstituted benzyl alcohol.
-
-
Container: Amber glass with a PTFE-lined cap.
-
Validation: If the solid appears yellow/orange or liquid at room temp, check for oxidation (aldehyde formation) via TLC or H-NMR.
-
Operational Workflow: Safe Handling & Synthesis
The following diagram illustrates the logical flow for handling this compound, minimizing exposure and maximizing yield.
Figure 1: Lifecycle management of 4-Chloro-2-methoxybenzyl alcohol in a research setting.
Analytical Verification (Quality Control)
As a Senior Scientist, you must verify the identity of the material before committing it to high-value synthesis. Do not rely solely on the label.
1H-NMR Prediction & Interpretation (CDCl3, 400 MHz)
-
δ 2.0–2.5 ppm (Broad s, 1H): Hydroxyl group (-OH). Note: Shifts with concentration.
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃). Distinct sharp singlet.
-
δ 4.65 ppm (s, 2H): Benzylic methylene (-CH₂-). Key diagnostic signal.
-
δ 6.8–7.4 ppm (m, 3H): Aromatic protons.
-
Look for a doublet (d) for the proton ortho to the methoxy.
-
Look for a doublet of doublets (dd) for the proton para to the methoxy.
-
Purity Check: The presence of a signal near 10.0 ppm indicates oxidation to the aldehyde.
Synthesis Context: Reactivity Profile
This alcohol is rarely the end product; it is a scaffold. Understanding its reactivity helps anticipate hazards (e.g., exotherms).
Common Transformations
-
Chlorination (to Benzyl Chloride):
-
Oxidation (to Benzoic Acid/Aldehyde):
-
Reagents: MnO₂ or Dess-Martin Periodinane.
-
Application: Creating benzoic acid derivatives for amide coupling.
-
Figure 2: Primary synthetic divergence points for drug discovery applications.
Emergency Response Protocols
| Scenario | Immediate Action | Expert Note |
| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature means water alone is inefficient; use soap to emulsify. |
| Eye Contact | Rinse with water for 15 min; remove contacts. | Consult ophthalmologist; benzyl alcohols can cause protein denaturation. |
| Inhalation | Move to fresh air.[3] | If breathing is difficult, oxygen may be required (trained personnel only). |
| Spill (Solid) | Sweep up carefully (avoid dust). | Do not use a standard vacuum (static ignition risk). Use a HEPA vac or wet sweep. |
| Fire | Water spray, dry chemical, CO₂. | Emits toxic fumes (HCl, CO) upon combustion. Wear SCBA. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3549393, (4-Chloro-2-methoxyphenyl)methanol. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-Chloro-2-methoxybenzyl alcohol.[7] Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
A Technical Guide to 4-Chloro-2-methoxybenzyl Alcohol for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-2-methoxybenzyl alcohol. It covers reliable commercial suppliers, critical quality control protocols, and its applications as a key intermediate in the synthesis of bioactive molecules. This document is designed to bridge the gap between procurement and application, ensuring the integrity and success of your research and development endeavors.
Introduction: The Versatility of a Halogenated Benzyl Alcohol
4-Chloro-2-methoxybenzyl alcohol, with a molecular formula of C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , is a substituted aromatic alcohol of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a chlorinated and methoxylated phenyl ring, imparts unique reactivity and physicochemical properties. This makes it a valuable building block for the synthesis of a wide range of complex molecules, particularly those with potential therapeutic applications.
The presence of the chloro and methoxy groups on the benzene ring influences the electron density and steric hindrance, providing specific reaction pathways for further functionalization. Researchers leverage this unique structure in the development of novel compounds, including those with potential anti-inflammatory and antimicrobial properties.[2] Its stability and ease of handling also make it a practical choice for various laboratory applications.
Commercial Sourcing of High-Purity 4-Chloro-2-methoxybenzyl Alcohol
The quality of starting materials is paramount in research and drug development. A reliable supply of well-characterized 4-Chloro-2-methoxybenzyl alcohol is crucial for reproducible results. Several reputable chemical suppliers offer this compound, typically at a purity of 97% or higher.
| Supplier | Brand/Product Line | Typical Purity | Available Quantities |
| Thermo Fisher Scientific | Thermo Scientific Chemicals | 97% | 1g, 5g, 25g |
| Sigma-Aldrich (Merck) | --- | 97% | --- |
| Chem-Impex | --- | ≥ 99% (GC) | 1G, 5G, 25G, 100G |
| Basr Fine Chemicals Private Limited | --- | --- | --- |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
In-House Quality Control and Verification of Commercial Material
While commercial suppliers provide a certificate of analysis (CoA), it is a best practice in a research and development setting to perform in-house quality control to verify the identity, purity, and integrity of the received material. This self-validating system ensures that the starting material meets the stringent requirements of your experiments.
Visual Inspection and Physical Properties
The initial step is a simple visual inspection of the material. 4-Chloro-2-methoxybenzyl alcohol should be a white to off-white solid. The melting point is a key physical property for a preliminary purity assessment. The literature value for the melting point is in the range of 47-51 °C.[3] A significant deviation from this range could indicate the presence of impurities.
Spectroscopic Identification and Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical identity of the compound.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the benzyl alcohol group, and the methoxy protons. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule, including the carbon of the methoxy group, the methylene carbon, and the aromatic carbons.
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of 4-Chloro-2-methoxybenzyl alcohol is expected to show characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region for the alcohol and ether functionalities.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for 4-Chloro-2-methoxybenzyl alcohol.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. A typical starting point would be a 50:50 (v/v) mixture.[4] Isocratic elution is generally sufficient for a purity check.
-
Flow Rate: A flow rate of 1.0 mL/min is recommended.[4]
-
Detection: UV detection at approximately 214 nm or another wavelength where the compound exhibits strong absorbance.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.
The causality behind these choices lies in the physicochemical properties of 4-Chloro-2-methoxybenzyl alcohol. Its aromatic nature makes it suitable for UV detection. The C18 column provides a non-polar stationary phase that effectively separates the compound from potential polar and non-polar impurities based on their differential partitioning with the mobile phase.
Application in Drug Discovery and Development
4-Chloro-2-methoxybenzyl alcohol serves as a crucial intermediate in the synthesis of various bioactive molecules. Its utility is particularly noted in the development of novel therapeutic agents.
Synthesis of Potential Antimicrobial Agents
The structural motif of 4-Chloro-2-methoxybenzyl alcohol is found in various compounds investigated for their antimicrobial properties. It can be used as a starting material to introduce the substituted benzyl group into larger molecules, a strategy that has been explored in the design of new antibacterial and antifungal agents.[5][6] The presence of the halogen and methoxy groups can influence the lipophilicity and electronic properties of the final compound, which are critical for its interaction with microbial targets.
A Building Block for Anti-inflammatory Drug Candidates
Substituted benzyl alcohols are common pharmacophores in the design of anti-inflammatory drugs. 4-Chloro-2-methoxybenzyl alcohol can be utilized in the synthesis of compounds targeting inflammatory pathways.[2] For instance, it can be incorporated into molecules designed to inhibit enzymes like cyclooxygenases (COX), which are key mediators of inflammation.[7][8]
Conclusion
4-Chloro-2-methoxybenzyl alcohol is a versatile and valuable building block for researchers and drug development professionals. A thorough understanding of its commercial availability, coupled with stringent in-house quality control, is essential for the integrity and success of any research program. The analytical protocols outlined in this guide provide a robust framework for verifying the quality of commercially supplied material. Its demonstrated utility in the synthesis of potential antimicrobial and anti-inflammatory agents underscores its importance in the ongoing quest for novel therapeutics.
Visualizations
Caption: Quality Control Workflow for 4-Chloro-2-methoxybenzyl Alcohol.
References
-
Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Journal of Chromatographic Science. [Link]
-
Method of Test for Preservatives in Cosmetics (2). Taiwan Food and Drug Administration. [Link]
-
Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
-
Reagents and conditions: (i) NaH, 4-methoxybenzyl chloride, DMF, 0°C,... ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry. [Link]
-
FTIR spectra of corresponding products for each alcohol. ResearchGate. [Link]
-
Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry. [Link]
-
Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. National Institutes of Health. [Link]
-
bmse010025 P-Methoxybenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]
-
c6cy02413k1.pdf. The Royal Society of Chemistry. [Link]
-
Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. PubMed. [Link]
-
FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... ResearchGate. [Link]
-
Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ScienceDirect. [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]
-
Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico ADMET Prediction. Preprints.org. [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. ResearchGate. [Link]
-
FTIR-ATR spectroscopy for identification of illicit drugs seized from clandestine laboratories. ResearchGate. [Link]
-
4-Methoxybenzyl alcohol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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- 3. 4-Chloro-2-methoxybenzyl alcohol 97 55685-75-1 [sigmaaldrich.com]
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- 6. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
role of 4-Chloro-2-methoxybenzyl alcohol in organic synthesis
An In-depth Technical Guide to the Role of 4-Chloro-2-methoxybenzyl Alcohol in Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Tool
In the intricate landscape of multi-step organic synthesis, the choice of reagents and intermediates is paramount to achieving efficiency, selectivity, and high yields.[1][2] Among the vast arsenal of synthetic building blocks, 4-Chloro-2-methoxybenzyl alcohol has emerged as a compound of significant interest for researchers, scientists, and drug development professionals.[3][4] Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the benzene ring, render it a valuable asset in two principal capacities: as a precursor to a robust and selectively cleavable protecting group and as a key intermediate in the synthesis of complex bioactive molecules.[3]
This guide provides a comprehensive overview of the chemistry and applications of 4-Chloro-2-methoxybenzyl alcohol, moving beyond simple protocols to explain the underlying principles that govern its reactivity. We will explore its role in protection/deprotection strategies, its utility in the synthesis of pharmaceuticals, and provide a comparative analysis against other common reagents, offering field-proven insights for practical application.
Physicochemical Properties and Synthesis
4-Chloro-2-methoxybenzyl alcohol, also known by its IUPAC name (4-chloro-2-methoxyphenyl)methanol, is a stable, crystalline solid at room temperature. Its structure combines an electron-donating methoxy group (CH₃O-) at the ortho position and an electron-withdrawing chloro group (Cl-) at the para position relative to the hydroxymethyl group. This substitution pattern is critical to its chemical behavior, influencing the stability of carbocation intermediates and modulating its reactivity in both protection and deprotection steps.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzyl Alcohol
| Property | Value |
| CAS Number | 55685-75-1 |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-51 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and methanol. |
The synthesis of 4-Chloro-2-methoxybenzyl alcohol is typically achieved from commercially available precursors such as 4-chloro-2-methoxybenzaldehyde or its corresponding carboxylic acid, which are reduced to the alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Part 2: The 4-Chloro-2-methoxybenzyl (CMB) Ether as a Protecting Group
The primary application of 4-Chloro-2-methoxybenzyl alcohol in organic synthesis is as a precursor to the 4-Chloro-2-methoxybenzyl (CMB) protecting group for hydroxyl functionalities. The CMB group offers a unique stability profile, allowing for selective cleavage under conditions that leave other common protecting groups, such as the standard benzyl (Bn) or even the p-methoxybenzyl (PMB) group, intact.
Protection of Alcohols
The introduction of the CMB group to an alcohol follows the general principle of the Williamson ether synthesis. The alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile, displacing a halide from the corresponding 4-Chloro-2-methoxybenzyl halide (typically the bromide or chloride).
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to ensure complete deprotonation of the alcohol, driving the reaction to completion. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be employed, though this may require longer reaction times or elevated temperatures.
-
Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic alkoxide.
-
Activation of the Alcohol: The alcohol is converted to its corresponding benzyl halide, most commonly 4-Chloro-2-methoxybenzyl chloride (CMB-Cl), which is not commercially available and must be synthesized from the alcohol, for instance, using thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: General workflow for the protection of an alcohol using the CMB group.
Experimental Protocol: Protection of a Primary Alcohol
-
Preparation of CMB-Cl: To a stirred solution of 4-Chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. The crude CMB-Cl is typically used immediately in the next step.
-
Ether Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of the primary alcohol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the freshly prepared 4-Chloro-2-methoxybenzyl chloride (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired CMB-protected alcohol.
Deprotection of CMB Ethers
The true utility of the CMB group lies in its unique deprotection conditions, which provide orthogonality with other benzyl-type ethers.
Oxidative Cleavage: The most common and selective method for cleaving CMB and PMB ethers is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5] The reaction proceeds via a single-electron transfer mechanism, initiated by the formation of a charge-transfer complex between the electron-rich CMB ether and the electron-deficient DDQ. The methoxy group at the ortho position enhances the electron density of the aromatic ring, making it highly susceptible to oxidation by DDQ. The chloro group slightly tempers this reactivity compared to a dimethoxybenzyl (DMB) group, providing a fine-tuned level of lability.[5]
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A Technical Guide to the Strategic Application of 4-Chloro-2-methoxybenzyl Alcohol as a Protecting Group Precursor
Introduction: Navigating Molecular Complexity with Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] Protecting groups serve as temporary shields, ensuring that specific sites within a molecule remain inert during transformations elsewhere.[1][2] The ideal protecting group is characterized by its ease of introduction, stability under a range of reaction conditions (orthogonality), and facile, high-yielding removal under conditions that leave the rest of the molecule unscathed.[1] Among the arsenal of protecting groups for hydroxyl moieties, benzyl ethers are renowned for their robustness.[3] However, the nuanced demands of complex syntheses, particularly in pharmaceutical and agrochemical development, have driven the evolution of electronically-tuned benzyl analogues to achieve finer degrees of control.[3][4]
This guide provides an in-depth examination of the 4-Chloro-2-methoxybenzyl (CMB) protecting group, derived from its precursor, 4-Chloro-2-methoxybenzyl alcohol. We will explore the unique electronic characteristics that impart a distinct reactivity profile to the CMB group, positioning it as a valuable tool for synthetic chemists. This document will detail the rationale behind its application, provide validated protocols for its use, and contextualize its stability and cleavage relative to more common benzyl-type protecting groups.
The Benzyl Ether Family: A Foundation of Stability
The 4-Chloro-2-methoxybenzyl (CMB) Group: A Profile in Tuned Reactivity
The 4-Chloro-2-methoxybenzyl group represents a further refinement of this electronic tuning. It incorporates both an electron-donating methoxy group at the 2-position and an electron-withdrawing chloro group at the 4-position.[4] This specific substitution pattern creates a unique reactivity profile that distinguishes it from both Bn and PMB ethers. The methoxy group ensures that the CMB ether is still susceptible to oxidative cleavage, while the chloro group subtly modulates the electron density of the aromatic ring, influencing its stability and cleavage kinetics. This allows for a greater degree of control and potential for selective deprotection in molecules bearing multiple, differentially-substituted benzyl ether protecting groups.
Protection Protocol: Formation of CMB Ethers
The introduction of the CMB protecting group onto a hydroxyl function follows a pathway analogous to other Williamson ether syntheses. The process begins with the conversion of the precursor, 4-Chloro-2-methoxybenzyl alcohol, into a more reactive electrophile, typically the corresponding benzyl bromide or chloride. This is often generated in situ or used as a stable reagent.
Workflow for CMB Protection
Caption: General workflow for the protection of an alcohol using CMB-halide.
Detailed Experimental Protocol: Protection of a Primary Alcohol
-
Alkoxide Formation: To a solution of the alcohol substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Addition of Protecting Group: Cool the reaction mixture back to 0 °C and add a solution of 4-Chloro-2-methoxybenzyl bromide (1.1 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired CMB-protected alcohol.
Causality Behind Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because sodium hydride reacts violently with water.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide, driving the reaction forward.
-
Temperature Control: The initial deprotonation and the subsequent quenching are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
Orthogonality and Stability Profile
A key advantage of any protecting group is its ability to withstand a variety of reaction conditions, allowing for transformations at other molecular sites. The CMB group offers a robust profile, comparable in many respects to the standard Bn and PMB groups.
| Condition/Reagent | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 4-Chloro-2-methoxybenzyl (CMB) |
| Strong Base (e.g., NaOH, LDA) | Stable | Stable | Stable |
| Strong Acid (e.g., conc. HCl) | Stable[5] | Labile[7] | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Cleaved[6] | Cleaved[3] | Cleaved |
| Oxidative Cleavage (DDQ) | Very Slow/Resistant[8] | Readily Cleaved[7][9] | Readily Cleaved |
| Mild Acid (e.g., TFA) | Stable | Cleaved[10] | Cleaved |
| Silyl Ether Deprotection (TBAF) | Stable | Stable | Stable |
| Ester Hydrolysis (LiOH) | Stable | Stable | Stable |
Deprotection Strategies: Unmasking the Hydroxyl Group
The true utility of the CMB group lies in the specific and mild conditions under which it can be removed. The presence of the electron-donating methoxy group facilitates cleavage pathways that are not efficient for standard benzyl ethers.
Oxidative Cleavage with DDQ
This is the most common and chemoselective method for cleaving PMB and related electron-rich benzyl ethers.[7][9] The reaction proceeds via a single-electron transfer (SET) mechanism.
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
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- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 10. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-Selectivity and Functionalization of 4-Chloro-2-methoxybenzyl Alcohol: A Mechanistic Guide
Executive Summary
4-Chloro-2-methoxybenzyl alcohol (CAS: 185812-81-3) represents a distinct class of electron-rich benzylic alcohols widely utilized as building blocks in the synthesis of kinase inhibitors and GPCR antagonists. Its reactivity is governed by a competing electronic "push-pull" system: the ortho-methoxy group provides strong resonance stabilization (
This guide details the mechanistic pathways for functionalizing this molecule, specifically addressing the risks of acid-catalyzed polymerization and over-oxidation. It provides self-validating protocols for oxidation to the aldehyde and conversion to the benzyl chloride, designed to maximize yield and purity.
Part 1: Electronic & Structural Analysis
The reactivity of the benzylic hydroxyl group is dictated by the electronic environment of the benzene ring. Understanding this landscape is prerequisite to selecting the correct reagents.
The "Push-Pull" Electronic Effect
The benzylic carbon in 4-Chloro-2-methoxybenzyl alcohol is significantly more electron-rich than unsubstituted benzyl alcohol, primarily due to the ortho-methoxy group.
-
2-Methoxy Group (
): The oxygen lone pair donates electron density into the ring. Being ortho to the benzylic position, it stabilizes the formation of benzylic carbocations via resonance. This makes the alcohol highly susceptible to pathways and acid-catalyzed solvolysis. -
4-Chloro Group (
): The chlorine atom pulls electron density inductively. While it is a weak deactivator, it serves to temper the reactivity of the methoxy group, preventing the runaway instability often seen in 2,4-dimethoxybenzyl systems.
The Acid-Lability Trap
Because the 2-methoxy group stabilizes the benzylic carbocation, this alcohol is acid-sensitive .
-
Risk: In the presence of strong Bronsted acids without a nucleophilic trap, the alcohol will protonate, lose water, and form a resonance-stabilized cation that reacts with the starting material to form dibenzyl ethers or polymers.
-
Implication: Reactions must either be basic, neutral, or utilize reagents that react faster than the rate of self-condensation (e.g., Thionyl chloride with a scavenger).
Part 2: Reaction Landscape & Visualization
The following diagram illustrates the divergent reaction pathways and the critical control points required to achieve the desired product.
Figure 1: Divergent reactivity pathways. The resonance stabilization from the 2-OMe group creates a risk of cationic polymerization (Red path) if acidic conditions are not managed.
Part 3: Oxidative Transformations (Alcohol Aldehyde)
Converting the alcohol to 4-Chloro-2-methoxybenzaldehyde is a standard transformation. However, the electron-rich ring makes it susceptible to over-oxidation to the benzoic acid if aggressive reagents like
Recommended Reagent: Manganese Dioxide ( )
Activated
Experimental Protocol: Oxidation
-
Scale: 10 mmol (approx. 1.72 g of alcohol).
-
Solvent: Dichloromethane (DCM) or Chloroform.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 1.72 g (10 mmol) of alcohol in 50 mL anhydrous DCM. | DCM is non-polar, facilitating the heterogeneous surface reaction. |
| 2 | Add 8.7 g (100 mmol, 10 equiv) of Activated | A large excess is required because the reaction is surface-dependent. "Activated" |
| 3 | Stir vigorously at reflux ( | Vigorous stirring prevents settling; reflux provides activation energy for the desorption of water. |
| 4 | TLC Check: Elute with 20% EtOAc/Hexane. | Product (Aldehyde) will have a higher |
| 5 | Filter through a pad of Celite. Rinse pad with DCM. | Removes the inorganic manganese oxides. |
| 6 | Concentrate filtrate in vacuo. | Yields the pure aldehyde. Purification is rarely needed if conversion is complete. |
Self-Validation: The product should show a distinct carbonyl peak in IR (
Part 4: Nucleophilic Substitution (Alcohol Chloride)
Converting the alcohol to a benzyl chloride activates it for alkylation reactions (e.g., attaching it to a piperazine ring).
The Challenge: Sulfite Formation vs. Chlorination
With electron-rich benzyl alcohols, reaction with Thionyl Chloride (
Recommended Reagent: with Pyridine (or TCT/DMSO)
The addition of a base (pyridine or triethylamine) is mandatory. It neutralizes the
Experimental Protocol: Chlorination
-
Scale: 10 mmol.
-
Safety:
releases and gases. Perform in a fume hood.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve 1.72 g alcohol in 20 mL anhydrous DCM. Cool to | Low temperature controls the exotherm and prevents side reactions. |
| 2 | Add 1.2 equiv (0.95 g) of Pyridine. | Acts as an |
| 3 | Add 1.2 equiv (0.87 mL) of Thionyl Chloride dropwise. | Forms the intermediate alkyl chlorosulfite ( |
| 4 | Allow to warm to Room Temp (RT) and stir for 2 hours. | The chloride ion ( |
| 5 | Quench: Pour into ice-cold saturated | Neutralizes excess thionyl chloride and acidic byproducts. |
| 6 | Extract with DCM, dry over | Note: Benzyl chlorides are lachrymators. Handle with care. |
Alternative (Milder): For highly sensitive substrates, the TCT/DMSO (Trichloroisocyanuric acid / Dimethyl sulfoxide) method generates a Vilsmeier-Haack type intermediate that converts the alcohol to chloride under neutral conditions [3].
References
-
Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic and Benzylic Alcohols. The Journal of Organic Chemistry. Link
-
Lee, J. C., et al. (2006). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synlett. Link
-
Deng, J., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Link
electronic effects of chloro and methoxy groups on reactivity
An In-depth Technical Guide to the Electronic Effects of Chloro and Methoxy Groups on Chemical Reactivity
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The substitution of a hydrogen atom on an aromatic ring with a chloro or methoxy group profoundly alters the molecule's electron distribution, thereby dictating its reactivity and interaction with biological targets. While both substituents exert a combination of inductive and resonance effects, their net influence is strikingly different. The chloro group, dominated by its strong inductive electron withdrawal, deactivates the aromatic ring yet directs incoming electrophiles to the ortho and para positions. Conversely, the methoxy group's powerful electron-donating resonance effect overrides its inductive withdrawal, leading to strong activation of the ring, also favoring ortho and para substitution. This guide provides a detailed examination of the underlying principles governing these effects, presents quantitative data to compare their influence on reaction rates and acidity, and explores the strategic application of these groups in the field of drug development.
Foundational Principles: A Duality of Electronic Influence
The reactivity of an aromatic ring is fundamentally governed by its electron density. Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[3][4] Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density toward it (+I effect). The inductive effect weakens with distance.[5]
-
Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring.[6] It is transmitted through the π-system and can be either electron-donating (+R) or electron-withdrawing (-R).[2][6]
The overall electronic influence of a substituent is the net result of these often-competing forces.
Caption: Duality of substituent electronic influence.
The Chloro Group: An Inductively-Driven Deactivator
The chlorine atom presents a classic case where inductive and resonance effects are in opposition.
-
Inductive Effect (-I): Chlorine is significantly more electronegative than carbon, causing it to strongly withdraw electron density from the aromatic ring through the C-Cl sigma bond.[3][7] This is a powerful deactivating effect, making the ring less nucleophilic and thus less reactive toward electrophiles compared to unsubstituted benzene.[7][8]
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[9][10] This electron donation increases electron density specifically at the ortho and para positions.[9][11] However, this +R effect is relatively weak because the overlap between chlorine's 3p orbital and carbon's 2p orbital is less effective due to differences in size and energy.[7]
Net Influence: The strong -I effect outweighs the weak +R effect, resulting in a net withdrawal of electron density.[7][11] Therefore, the chloro group is classified as a deactivating, ortho, para-directing substituent .[2][8] The deactivation is a consequence of the dominant inductive withdrawal, while the directional preference is dictated by the resonance effect, which stabilizes the carbocation intermediate (the sigma complex) during electrophilic attack at the ortho and para positions.[8][10]
Caption: Resonance stabilization dictates ortho/para direction for chlorine.
The Methoxy Group: A Resonance-Driven Activator
The methoxy group (-OCH₃) provides a contrasting example where the resonance effect is the dominant force.
-
Inductive Effect (-I): Like chlorine, the oxygen atom in the methoxy group is highly electronegative and exerts an electron-withdrawing inductive effect.[5][12][13]
-
Resonance Effect (+R): The oxygen atom has lone pairs that are in a 2p orbital, which can effectively overlap with the 2p orbitals of the aromatic ring's carbon atoms.[14][15] This leads to a powerful delocalization of electron density into the ring, a strong +R effect.[5][15] This donation significantly increases the electron density at the ortho and para positions, making the ring much more nucleophilic than benzene.[12]
Net Influence: The strong +R effect of the methoxy group overwhelmingly surpasses its weaker -I effect.[13][16][17] Consequently, the methoxy group is a strong activating, ortho, para-directing substituent .[12][18] Anisole (methoxybenzene) undergoes electrophilic aromatic substitution at a much faster rate than benzene.[18]
Comparative Analysis of Reactivity
The opposing net effects of the chloro and methoxy groups are clearly demonstrated in their chemical reactivity.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. Electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it.
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |
| -Cl | Strong Withdrawal (-I) | Weak Donation (+R) | Deactivating | ortho, para |
| -OCH₃ | Weak Withdrawal (-I) | Strong Donation (+R) | Activating | ortho, para |
| Table 1: Comparison of the Electronic Properties of Chloro and Methoxy Substituents. |
The quantitative impact of these effects is evident in reaction rates. For example, in electrophilic nitration, anisole reacts significantly faster than benzene, while chlorobenzene reacts more slowly.
| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) |
| Anisole | -OCH₃ | ~1,000 - 10,000 |
| Benzene | -H | 1 |
| Chlorobenzene | -Cl | ~0.03 |
| Table 2: Approximate Relative Rates of Electrophilic Nitration. Data compiled from various organic chemistry resources.[19] |
Acidity of Substituted Phenols
The electronic effects of substituents can be precisely quantified by their influence on the acidity (pKa) of phenols. Electron-withdrawing groups stabilize the resulting phenoxide anion, increasing acidity (lowering pKa), while electron-donating groups destabilize the anion, decreasing acidity (raising pKa).
| Compound | Substituent Position | pKa | Electronic Rationale |
| Phenol | - | 9.95 | Reference |
| p-Chlorophenol | para | 9.38 | -I effect dominates, stabilizing the phenoxide ion. |
| p-Methoxyphenol | para | 10.21 | +R effect dominates, destabilizing the phenoxide ion by pushing electron density toward the negative charge.[16][17] |
| Table 3: Acidity (pKa) of Substituted Phenols. |
The Hammett Equation: A Quantitative Framework
The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with substituent electronic effects using substituent constants (σ).[20]
-
σ_meta (σ_m): Primarily reflects the inductive effect.
-
σ_para (σ_p): Reflects a combination of both inductive and resonance effects.
A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.[21]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Interpretation |
| -Cl | +0.37 | +0.23 | Both values are positive, confirming its net electron-withdrawing nature at both positions.[21][22] The less positive σ_p value reflects the partial cancellation of the -I effect by the +R effect.[21] |
| -OCH₃ | +0.12 | -0.27 | The positive σ_m shows the inductive withdrawal when resonance is not operative.[22][23] The negative σ_p demonstrates the dominance of the resonance donation at the para position.[14][22][23] |
| Table 4: Hammett Substituent Constants for Chloro and Methoxy Groups.[22] |
Implications in Drug Design and Development
In medicinal chemistry, the chloro and methoxy groups are frequently used to optimize a lead compound's pharmacological profile. Their opposing electronic natures, coupled with similarities in size, make them valuable tools for probing ligand-protein interactions.[24][25]
-
Probing Binding Pockets: Replacing a hydrogen with a chloro or methoxy group can systematically alter the electronic properties of a phenyl ring, allowing researchers to test hypotheses about the electronic requirements of a binding site. For example, if a chloro analog shows higher potency, it may indicate that an electron-poor ring is favorable for interaction, perhaps through stacking with an electron-rich aromatic residue in the protein.
-
Modulating Interactions: The chloro group can participate in halogen bonding, a highly directional interaction where its electropositive tip (σ-hole) interacts with a nucleophilic atom (like a backbone carbonyl oxygen) in the protein.[24][25] The methoxy group's oxygen can act as a hydrogen bond acceptor.[24]
-
Metabolic Stability: Introducing these groups can block sites of metabolic oxidation. For instance, a methoxy group can prevent para-hydroxylation of a phenyl ring, a common metabolic pathway, thereby increasing the drug's half-life. The electron-withdrawing nature of chlorine can also decrease the rate of oxidative metabolism.
The strategic placement of these substituents allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for developing a successful drug candidate.[24][26]
Experimental Protocol: Competitive Nitration of Anisole and Benzene
This protocol provides a method to demonstrate the activating effect of the methoxy group.
Objective: To determine the relative reactivity of anisole and benzene towards electrophilic nitration.
Materials:
-
Anisole
-
Benzene
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0 °C), prepare an equimolar solution of anisole and benzene in glacial acetic acid.
-
Preparation of Nitrating Agent: In a separate flask, also cooled in an ice bath, slowly add a stoichiometric amount of nitric acid to a small volume of glacial acetic acid.
-
Initiation of Reaction: While stirring vigorously, add the nitrating mixture dropwise to the anisole/benzene solution over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes.
-
Workup: Quench the reaction by pouring it into a beaker of ice water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture using GC-FID. Compare the peak areas of the remaining starting materials (anisole and benzene) and the nitrated products (o-nitroanisole, p-nitroanisole, and nitrobenzene). The ratio of nitrated products to unreacted starting materials will provide a semi-quantitative measure of relative reactivity.
Expected Outcome: A significantly higher conversion of anisole to nitroanisoles compared to the conversion of benzene to nitrobenzene will be observed, visually and quantitatively demonstrating the potent activating effect of the methoxy group.
Caption: Workflow for competitive electrophilic nitration.
Conclusion
The chloro and methoxy groups serve as exemplary models for understanding the interplay of inductive and resonance effects in organic chemistry. The chloro group's dominant inductive withdrawal leads to deactivation, while the methoxy group's powerful resonance donation results in strong activation of the aromatic ring. Despite these opposing effects on reactivity, both direct electrophilic substitution to the ortho and para positions. A thorough grasp of these principles is not merely academic; it is a cornerstone of modern synthetic strategy and rational drug design, enabling scientists to precisely manipulate molecular properties to achieve desired chemical and biological outcomes.
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Title: Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Source: Vaia URL: [Link]
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Title: But methoxy grp has negative inductive effect then how it's electron donating Source: Filo URL: [Link]
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Title: The inductive effect and resonance effect of methoxy (OCH3) are Source: brainly.com URL: [Link]
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Title: Does Cl- Have more -I effect or +M effect ( Resonance effect)? Source: Chemistry Stack Exchange URL: [Link]
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Title: Explain why a methoxy group (CH3O) increases the rate of electrophilic aromatic substitution but decreases the rate of nucleophilic aromatic substitution. Source: Vaia URL: [Link]
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Title: Understanding the Inductive Effect: A Deep Dive Into Molecular Interactions Source: Oreate AI Blog URL: [Link]
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Title: When do we know that chlorine shows negative inductive effect and resonance in benzene? Source: Quora URL: [Link]
-
Title: Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon Source: PubMed URL: [Link]
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Title: Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? Source: YouTube URL: [Link]
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Title: In electrophilic aromatic substitution reaction of chlorobenzene, the ortho/para directing ability of chlorine is due to which of the following effects? Source: Vedantu URL: [Link]
-
Title: Inductive effect Source: Wikipedia URL: [Link]
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Title: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg Source: chemistlibrary.com URL: [Link]
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Title: Parallels between the chloro and methoxy groups for potency optimization Source: National Institutes of Health (NIH) URL: [Link]
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Title: Parallels between the chloro and methoxy groups for potency optimization Source: Royal Society of Chemistry URL: [Link]
-
Title: Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates Source: The Journal of Chemical Physics URL: [Link]
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: Resonance/Mesomeric Effect- Electron displacement in covalent bonds Source: YouTube URL: [Link]
-
Title: Hammett constants for some common substituents Source: University of California, Berkeley URL: [Link]
-
Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: ACS Publications URL: [Link]
-
Title: Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Source: Quora URL: [Link]
-
Title: Substituent Effects on the Edge-to-Face Aromatic Interactions Source: ResearchGate URL: [Link]
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Title: On the relations between aromaticity and substituent effect Source: ResearchGate URL: [Link]
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Title: Hammett Substituent Constants Survey Source: Scribd URL: [Link]
-
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-
Title: Substituent Effects Source: La Salle University URL: [Link]
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-
Title: Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes Source: Journal of the Chemical Society B: Physical Organic URL: [Link]
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Title: Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reaction? Source: Quora URL: [Link]
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Methodological & Application
Application Note: Protection of Primary Alcohols with 4-Chloro-2-methoxybenzyl Chloride
This Application Note provides a comprehensive technical guide on the utilization of 4-Chloro-2-methoxybenzyl chloride for the protection of primary alcohols. While often utilized as a permanent pharmacophore in medicinal chemistry (e.g., Nav1.7 inhibitors), this moiety functions as a "tunable" benzyl ether protecting group, offering a stability profile orthogonal to standard
Executive Summary & Strategic Rationale
In complex organic synthesis, the "tuning" of protecting group stability is critical. Standard benzyl ethers (Bn) are often too stable (requiring harsh hydrogenolysis), while
The 4-Chloro-2-methoxybenzyl (CMB-Cl) group occupies a strategic "Goldilocks" zone:
-
Electronic Tuning: The ortho-methoxy group (2-OMe) provides stabilization for carbocation-based cleavage (acid lability), but the para-chloro group (4-Cl) exerts an inductive electron-withdrawing effect. This makes the CMB-Cl ether more stable to oxidation (DDQ) and acid than PMB, yet still cleavable under conditions where unsubstituted benzyl groups remain intact.
-
Crystallinity: The heavy halogen atom (Cl) significantly enhances the crystallinity of intermediates, facilitating purification without chromatography.
-
Orthogonality: It is compatible with basic conditions, reducing agents (excluding catalytic hydrogenation), and mild nucleophiles.
Chemical Mechanism
The protection proceeds via a classic Williamson Ether Synthesis . The primary alcohol is deprotonated by a strong base (Sodium Hydride) to form an alkoxide, which performs an
Reaction Scheme
(Where Ar = 4-Chloro-2-methoxyphenyl)Experimental Protocols
Protection Protocol (Williamson Ether Synthesis)
Objective: Install the 4-Chloro-2-methoxybenzyl group on a primary alcohol. Scale: 10.0 mmol (Representative)
Reagents:
-
Substrate (Primary Alcohol): 10.0 mmol
-
4-Chloro-2-methoxybenzyl chloride (1.2 - 1.5 equiv): 12.0 - 15.0 mmol
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv): 15.0 mmol
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv): 1.0 mmol (Catalyst)
-
Solvent: Anhydrous DMF (or THF)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon. -
Deprotonation:
-
Add NaH (600 mg, 15 mmol) to the flask.
-
Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if the downstream purification is sensitive to grease.
-
Add anhydrous DMF (20 mL) and cool to
in an ice bath. -
Add the primary alcohol (10 mmol) dropwise (dissolved in minimal DMF if solid).
-
Stir at
for 30 minutes until hydrogen evolution ceases (formation of alkoxide).
-
-
Alkylation:
-
Add TBAI (370 mg, 1 mmol) to the mixture.
-
Add 4-Chloro-2-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Target
usually higher than alcohol).
-
-
Work-up:
-
Quench carefully with saturated aqueous
at . -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with
( ) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) or recrystallization (exploiting the Cl atom).
Deprotection Protocol A: Hydrogenolysis (Primary Method)
Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond. Note: The Ar-Cl bond is susceptible to reduction. However, since the benzyl group is the leaving group, dehalogenation of the protecting group prior to cleavage is inconsequential unless the substrate contains other halogens.
Procedure:
-
Dissolve the protected ether (1 mmol) in MeOH or EtOH (10 mL).
-
Add 10% Pd/C (10-20 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 2–6 hours. -
Filter through Celite to remove catalyst. Concentrate to yield the alcohol.
Deprotection Protocol B: Oxidative Cleavage (Orthogonal)
Mechanism: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the electron-rich aromatic ring, generating an oxocarbenium ion that hydrolyzes. Selectivity: Slower than PMB cleavage due to the deactivating 4-Cl group.
Procedure:
-
Dissolve substrate in DCM:Water (18:1).
-
Add DDQ (1.5 - 2.0 equiv).
-
Stir at RT.[1] Note: If reaction is sluggish compared to PMB, mild heating to
may be required. -
Quench with saturated
.
Stability & Reactivity Profile
The following table summarizes the relative stability of the 4-Chloro-2-methoxybenzyl group compared to standard counterparts.
| Condition | Benzyl (Bn) | PMB (4-OMe) | 4-Cl-2-OMe-Bn (CMB-Cl) |
| Acid (TFA/DCM) | Stable | Labile (0°C) | Moderately Stable (Requires RT or longer time) |
| Oxidation (DDQ) | Stable | Very Labile | Labile (Slower kinetics than PMB) |
| Hydrogenolysis ( | Labile | Labile | Labile |
| Base (NaOH/KOH) | Stable | Stable | Stable |
| Nucleophiles (LiAlH4) | Stable | Stable | Stable |
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision-making process for selecting and removing this protecting group.
Figure 1: Strategic workflow for selecting 4-Chloro-2-methoxybenzyl protection based on stability requirements.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (General grounding for benzyl ether chemistry).
-
Blagg, B. S. J., et al. (2022). Compounds, Compositions, and Methods for Treatment of Diseases. US Patent App.[3][4][5] 2022/0041543 A1.[4] Link (Demonstrates cleavage of 4-chloro-2-methoxybenzyl ether via hydrogenolysis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol. Link
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for electronic effects of substituents).
Sources
- 1. N-arylsulfonyl indolines as RORγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2701150C - Quinazolinedione derivatives, preparation thereof and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The 4-Chloro-2-methoxybenzyl (CMB) Ether: A Specialized Protecting Group for Secondary Alcohols in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group, ubiquitous in biologically active molecules, often requires temporary masking to prevent unwanted side reactions. While a plethora of alcohol protecting groups exist, the nuanced demands of complex synthetic routes necessitate an expanded toolkit. This document introduces the 4-Chloro-2-methoxybenzyl (CMB) group as a valuable, albeit less common, option for the protection of secondary alcohols, offering a unique stability profile compared to its more prevalent cousin, the p-methoxybenzyl (PMB) ether.
The strategic placement of an electron-donating methoxy group at the ortho position and an electron-withdrawing chloro group at the para position imparts distinct electronic properties to the benzylic carbon. This substitution pattern modulates the reactivity of the protecting group, influencing both its introduction and, more critically, its cleavage. This guide provides a comprehensive overview of the CMB ether, from the synthesis of the requisite benzylating agent to detailed protocols for the protection of secondary alcohols and subsequent deprotection strategies.
The Underlying Chemistry: Williamson Ether Synthesis
The formation of a CMB ether from a secondary alcohol proceeds via the classic Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide, generated from the secondary alcohol, on the electrophilic benzylic carbon of 4-chloro-2-methoxybenzyl chloride.[1][2]
The efficacy of this reaction is contingent on the generation of the alkoxide, typically achieved by using a strong base such as sodium hydride (NaH). The choice of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial for solvating the cation and promoting the reaction.[2]
Strategic Advantage and Mechanistic Considerations for Deprotection
The true utility of a protecting group lies in its selective and high-yielding removal under conditions that leave the rest of the molecule intact.[3] Benzyl-type ethers are typically cleaved under reductive, oxidative, or acidic conditions.[4]
The CMB group's unique substitution pattern suggests a nuanced reactivity profile. The para-chloro substituent, being electron-withdrawing, is expected to decrease the electron density of the aromatic ring. This deactivation will likely render the CMB ether more resistant to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) compared to the electron-rich PMB ethers, which are readily cleaved by such methods.[5][6] This enhanced stability towards oxidative conditions can be a significant strategic advantage in syntheses where other functional groups are sensitive to oxidation.
Conversely, the ortho-methoxy group, while sterically accessible, can participate in chelation with certain Lewis acids, potentially facilitating cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are commonly employed for the deprotection of PMB ethers and are expected to be effective for CMB ethers as well.
Synthesis of the Key Reagent: 4-Chloro-2-methoxybenzyl Chloride
The precursor for the protection reaction, 4-chloro-2-methoxybenzyl chloride, can be synthesized from commercially available 4-chloro-2-methoxybenzyl alcohol. A common method for converting benzyl alcohols to their corresponding chlorides is treatment with thionyl chloride (SOCl(_2)) in the presence of a catalytic amount of DMF.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methoxybenzyl Chloride
This protocol is adapted from general procedures for the conversion of benzyl alcohols to benzyl chlorides.
Materials:
-
4-Chloro-2-methoxybenzyl alcohol
-
Thionyl chloride (SOCl(_2))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-methoxybenzyl chloride. This product is often used in the next step without further purification.
Protocol 2: Protection of a Secondary Alcohol with 4-Chloro-2-methoxybenzyl Chloride
Materials:
-
Secondary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Chloro-2-methoxybenzyl chloride
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the secondary alcohol (1.0 eq) dissolved in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the mixture to 0 °C and add a solution of 4-chloro-2-methoxybenzyl chloride (1.1 - 1.3 eq) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-2-methoxybenzyl ether.
Protocol 3: Deprotection of 4-Chloro-2-methoxybenzyl Ethers
Given the electronic properties of the CMB group, acidic cleavage is the most reliably predicted method for its removal.
Materials:
-
4-Chloro-2-methoxybenzyl protected secondary alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 4-chloro-2-methoxybenzyl protected secondary alcohol (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature. The amount of TFA and reaction time will depend on the stability of the substrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected secondary alcohol.
Data Summary
The following table provides a hypothetical comparison of reaction conditions for the CMB group based on the established behavior of related protecting groups. Actual results may vary depending on the specific substrate.
| Parameter | Protection (Williamson Ether Synthesis) | Deprotection (Acidic Cleavage) |
| Reagents | Secondary Alcohol, NaH, 4-Chloro-2-methoxybenzyl chloride | CMB-protected alcohol, TFA |
| Solvent | Anhydrous THF or DMF | Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 6 hours |
| Typical Yield | 75 - 95% | 80 - 98% |
| Key Considerations | Ensure anhydrous conditions. Use a strong, non-nucleophilic base. | Substrate must be stable to strong acid. Optimize TFA concentration and reaction time. |
Visualizing the Workflow
CMB Ether Formation Workflow
Caption: Workflow for the protection of a secondary alcohol as a CMB ether.
CMB Ether Deprotection Workflow
Caption: Workflow for the acidic deprotection of a CMB-protected secondary alcohol.
Conclusion
The 4-Chloro-2-methoxybenzyl ether represents a valuable addition to the synthetic chemist's repertoire of alcohol protecting groups. Its anticipated stability towards oxidative cleavage conditions, a consequence of the electron-withdrawing para-chloro substituent, offers an orthogonal deprotection strategy when compared to the more common PMB group. While its removal is reliably achieved under acidic conditions, the specific reactivity of the CMB group in the context of a complex molecule should always be empirically validated. The protocols and theoretical considerations presented herein provide a solid foundation for the successful application of the CMB protecting group in the synthesis of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry.
References
-
Synthesis of 4-methoxybenzyl chloride - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2015). PMC - NIH. Retrieved January 29, 2026, from [Link]
-
A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (2000). ResearchGate. Retrieved January 29, 2026, from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
-
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (1998). ResearchGate. Retrieved January 29, 2026, from [Link]
-
p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.. Retrieved January 29, 2026, from [Link]
-
A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. (1995). The Journal of Organic Chemistry - ACS Publications. Retrieved January 29, 2026, from [Link]
-
Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2009). The Journal of Organic Chemistry - ACS Publications. Retrieved January 29, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
PMB Protection - Common Conditions. (n.d.). Retrieved January 29, 2026, from [Link]
-
ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. (2010). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. (1993). Acta Chemica Scandinavica. Retrieved January 29, 2026, from [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (1998). Tetrahedron. Retrieved January 29, 2026, from [Link]
-
Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace. Retrieved January 29, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Synthesis of 4-Chloro-2-methoxybenzyl Esters from Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 4-Chloro-2-methoxybenzyl (CMB) Ester
In the landscape of multistep organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. The 4-Chloro-2-methoxybenzyl (CMB) group is a valuable tool for the protection of carboxylic acids. It offers a distinct stability profile, being robust to a variety of reaction conditions while allowing for selective deprotection, often under conditions orthogonal to other common protecting groups. Its electronic properties, influenced by the chloro and methoxy substituents, differentiate it from the more common 4-methoxybenzyl (PMB) group, providing chemists with a nuanced option for complex synthetic challenges.[1]
This guide provides a comprehensive overview of the primary methods for synthesizing 4-Chloro-2-methoxybenzyl esters from carboxylic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions based on substrate sensitivity, scalability, and purification requirements.
Conceptual Overview: A Roadmap to Esterification
The formation of a CMB ester involves creating a bond between the carboxyl oxygen of a carboxylic acid and the benzylic carbon of the 4-chloro-2-methoxybenzyl moiety. The optimal path to this transformation depends heavily on the nature of the carboxylic acid substrate and the desired reaction conditions (e.g., temperature, pH). The following diagram illustrates the general workflow from substrate selection to the final, purified product.
Sources
Application Note: The 4-Chloro-2-methoxybenzyl (CMB) Group as a Tunable Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious selection of protecting groups is paramount. The 4-Chloro-2-methoxybenzyl (CMB) ether emerges as a highly versatile and strategically valuable protecting group for hydroxyl functionalities, especially in diols. This application note details the introduction, stability, and cleavage of the CMB group, presenting it as a tunable alternative to more conventional benzyl-type protecting groups like the standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers. The unique electronic properties conferred by the ortho-methoxy and para-chloro substituents provide a distinct reactivity profile, offering enhanced stability towards certain oxidative conditions while allowing for facile cleavage under acidic protocols. This guide provides detailed protocols for the preparation of the key benzylation reagent, the protection of diols, and various deprotection strategies, establishing the CMB group as a potent tool for orthogonal synthetic schemes.
Introduction: The Strategic Value of Benzyl-Type Protecting Groups
The temporary masking of reactive functional groups is a cornerstone of modern chemical synthesis. For alcohols, benzyl ethers are a mainstay due to their general stability and multiple deprotection pathways.[1] The widely used p-methoxybenzyl (PMB) group, for example, can be introduced via Williamson ether synthesis and is prized for its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a condition under which standard benzyl (Bn) ethers are stable.[2] This orthogonality is crucial.
The 4-Chloro-2-methoxybenzyl (CMB) group is an analogue of the PMB group, engineered with a distinct electronic profile. Its architecture suggests a unique combination of reactivity traits:
-
Acid Lability: The methoxy group at the ortho position is poised to stabilize a developing positive charge at the benzylic carbon, suggesting increased lability under acidic conditions compared to a standard benzyl ether.
-
Oxidative Stability: The electron-withdrawing nature of the chlorine atom at the para position deactivates the aromatic ring towards oxidation. This is expected to render the CMB group more resistant to oxidative cleavage by reagents like DDQ when compared to the electron-rich PMB group.
This unique stability profile allows the CMB group to fill a specific niche in orthogonal protection strategies, enabling chemists to perform a wider range of transformations on complex molecules.
Preparation of the Key Reagent: 4-Chloro-2-methoxybenzyl Chloride (CMB-Cl)
The utility of a protecting group is directly tied to the accessibility of its parent reagent. The key precursor, 4-chloro-2-methoxybenzyl alcohol, is a commercially available solid, making the preparation of the corresponding chloride straightforward.[3][4]
Protocol 1: Synthesis of 4-Chloro-2-methoxybenzyl Chloride
This protocol describes the conversion of the parent alcohol to the active benzylating agent using thionyl chloride. A similar procedure can be followed for the synthesis of 3,4-dimethoxybenzyl chloride.[5]
Materials:
-
4-Chloro-2-methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
Procedure:
-
Setup: In a fume hood, dissolve 4-chloro-2-methoxybenzyl alcohol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (1.1 - 1.5 eq.) dropwise to the cooled solution. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-2-methoxybenzyl chloride is often used directly in the next step without further purification. If purification is necessary, it should be done cautiously, as benzyl chlorides can be lachrymatory and unstable to chromatography on silica gel.
Protection of Diols with the CMB Group
The standard method for forming CMB ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and CMB-Cl.[6][7] The choice of base and reaction conditions can influence the selectivity of the protection, particularly in asymmetric diols.
Workflow for Diol Protection and Deprotection
Caption: General workflow for diol protection and deprotection.
Protocol 2: Mono-CMB Protection of a Symmetric Diol
This protocol aims for mono-protection by using a slight sub-stoichiometric amount of the alkylating agent.
Materials:
-
Symmetric diol (e.g., 1,4-butanediol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Chloro-2-methoxybenzyl chloride (CMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Wash sodium hydride (1.1 eq.) with anhydrous hexanes to remove mineral oil, and carefully suspend it in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Add the diol (1.0 eq.) dissolved in a minimal amount of anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add a solution of CMB-Cl (0.9 eq.) in anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the formation of the mono-protected product and the disappearance of the starting material by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-CMB-protected diol.
Chemical Stability and Orthogonality
The strategic advantage of the CMB group lies in its unique stability profile, which allows for its selective removal in the presence of other protecting groups.[8][9]
| Condition/Reagent | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 4-Chloro-2-methoxybenzyl (CMB) | Comment |
| Strong Acid (e.g., TFA) | Stable | Labile | Labile | The ortho-methoxy group in CMB facilitates cleavage. |
| Strong Base (e.g., NaOH) | Stable | Stable | Stable | Ethers are generally base-stable. |
| Hydrogenolysis (H₂, Pd/C) | Labile | Labile | Labile | Standard condition for cleaving benzyl-type ethers. |
| Oxidative (DDQ) | Stable | Labile | Stable | The para-chloro group deactivates the ring, conferring stability. |
| Fluoride (TBAF) | Stable | Stable | Stable | Stable in the absence of a silyl moiety. |
Table 1: Comparative stability of common benzyl-type protecting groups.
Cleavage of the CMB Protecting Group
The removal of the CMB group can be accomplished under conditions that are orthogonal to those used for other common protecting groups.
A. Oxidative Cleavage with DDQ
While the CMB group is designed to be more robust towards oxidation than the PMB group, cleavage is still possible under more forcing conditions. However, its primary utility is its stability under conditions that would cleave a PMB ether. The mechanism proceeds via a single-electron transfer (SET) to form a charge-transfer complex, which then collapses.[10][11]
Caption: Proposed mechanism for oxidative deprotection with DDQ.
B. Acid-Catalyzed Cleavage
The CMB group is readily cleaved by strong acids like trifluoroacetic acid (TFA), often in the presence of a cation scavenger such as anisole or triethylsilane (TES) to prevent side reactions.[12] The ortho-methoxy group is key to stabilizing the intermediate benzylic carbocation, facilitating rapid cleavage.
Protocol 3: Acidic Deprotection using TFA
Materials:
-
CMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Triethylsilane (TES) or Anisole (cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve the CMB-protected compound (1.0 eq.) in anhydrous DCM. Add the cation scavenger (TES, 3.0-5.0 eq.).
-
Cleavage: Cool the solution to 0 °C and add TFA (10-50% v/v) dropwise. Caution: TFA is highly corrosive. Handle with care in a fume hood.
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully neutralize the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash column chromatography.
Conclusion
The 4-Chloro-2-methoxybenzyl (CMB) group represents a valuable addition to the synthetic chemist's toolkit. By subtly altering the electronic nature of the benzyl ring, its stability profile is tuned to be distinct from both standard benzyl and p-methoxybenzyl ethers. Its resistance to oxidative cleavage with DDQ, combined with its lability under acidic conditions, provides a unique orthogonal handle for the protection of diols and other poly-functional molecules. This enables more complex and efficient synthetic routes in the development of novel therapeutics and other high-value chemical entities.
References
-
NSR laboratories Pvt. Ltd. (n.d.). 4-Methoxy Benzyl Chloride (CAS 824-94-2) | Manufacture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Setyaningsih, D., et al. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Sharma, P., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31349-31383. Retrieved from [Link]
-
O'Brien, A. G., & Marletta, M. A. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. 4-Methoxy Benzyl Chloride (CAS824-94-2) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 3. 4-クロロ-2-メトキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijcea.org [ijcea.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Protective Groups [organic-chemistry.org]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Chloro-2-methoxybenzyl (CMB) Ether: A Tunable Protecting Group for Hydroxyl Functionalities in Complex Natural Product Synthesis
Introduction: Navigating the Labyrinth of Protecting Group Strategy in Natural Product Synthesis
The total synthesis of complex natural products is a formidable undertaking, demanding a masterful orchestration of chemical transformations. Central to this endeavor is the judicious selection and implementation of protecting groups, transient functionalities that mask reactive sites to prevent undesired side reactions.[1] The ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other transformations within the synthetic route. Among the pantheon of protecting groups for hydroxyl moieties, benzyl ethers have long been revered for their general stability. However, the nuanced demands of modern synthetic campaigns necessitate a more finely tuned arsenal. This application note delves into the strategic application of the 4-Chloro-2-methoxybenzyl (CMB) ether, a substituted benzyl protecting group offering a unique stability profile that can be exploited to navigate the intricate landscapes of natural product synthesis.
The Rationale for Employing the 4-Chloro-2-methoxybenzyl (CMB) Group: A Tale of Electronic Tuning
The utility of a benzyl-type protecting group is intrinsically linked to the electronic nature of its aromatic ring. Electron-donating substituents, such as the para-methoxy group in the widely used p-methoxybenzyl (PMB) ether, enhance the electron density of the aromatic ring, rendering the benzylic C-O bond more susceptible to both oxidative and acidic cleavage. Conversely, electron-withdrawing groups tend to increase the stability of the benzyl ether towards these conditions.
The 4-Chloro-2-methoxybenzyl (CMB) group presents an intriguing case of push-pull electronics. The methoxy group at the ortho position acts as an electron-donating group through resonance, while the chloro group at the para position is electron-withdrawing through induction. This electronic tug-of-war results in a protecting group that is generally more stable than the PMB group under acidic conditions, yet still susceptible to oxidative cleavage, albeit at a potentially different rate. This modulated reactivity profile is the cornerstone of its utility, offering a valuable tool for achieving selective deprotection in the presence of other acid-labile or oxidatively sensitive functionalities.
Diagram: The Electronic Landscape of Substituted Benzyl Ethers
Caption: Relative stability and reactivity of common benzyl-type protecting groups.
Application Notes and Protocols
Part 1: Preparation of 4-Chloro-2-methoxybenzyl Halides (Precursors for Protection)
The requisite 4-chloro-2-methoxybenzyl chloride or bromide can be synthesized from commercially available 4-chloro-2-methoxybenzyl alcohol.
Protocol 1: Synthesis of 4-Chloro-2-methoxybenzyl Bromide
This protocol is adapted from a general procedure for the synthesis of benzyl bromides.[2]
| Reagent | MW | Amount | Mmol | Equivalents |
| 4-Chloro-2-methoxybenzyl alcohol | 172.61 | 5.00 g | 28.96 | 1.0 |
| Carbon tetrabromide (CBr₄) | 331.63 | 14.41 g | 43.44 | 1.5 |
| Triphenylphosphine (PPh₃) | 262.29 | 11.40 g | 43.44 | 1.5 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - | - |
Procedure:
-
To a stirred solution of 4-chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.5 eq).
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-chloro-2-methoxybenzyl bromide can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a colorless to pale yellow oil.
Part 2: Protection of Alcohols as 4-Chloro-2-methoxybenzyl (CMB) Ethers
The introduction of the CMB group is typically achieved via the Williamson ether synthesis, a robust and widely applicable method.[3]
Protocol 2: General Procedure for the CMB Protection of a Primary Alcohol
| Reagent | MW | Amount (Example) | Mmol | Equivalents |
| Substrate (Primary Alcohol) | - | 1.0 g | - | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | - | - | 1.2 |
| 4-Chloro-2-methoxybenzyl bromide | 236.51 | - | - | 1.1 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | - | - | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-chloro-2-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired CMB-protected alcohol.
Part 3: Deprotection of 4-Chloro-2-methoxybenzyl (CMB) Ethers
The removal of the CMB group can be accomplished under either oxidative or acidic conditions, providing flexibility in a synthetic sequence.
Protocol 3: Oxidative Deprotection using DDQ
This protocol is based on established procedures for the cleavage of PMB ethers.[3]
| Reagent | MW | Amount (Example) | Mmol | Equivalents |
| CMB-protected alcohol | - | 1.0 g | - | 1.0 |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | - | - | 1.5 |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Water | 18.02 | - | - | - |
Procedure:
-
Dissolve the CMB-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time will be substrate-dependent.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Mechanism of DDQ-mediated Deprotection
Caption: Simplified mechanism of DDQ-mediated CMB ether cleavage.
Protocol 4: Acid-Catalyzed Deprotection
The increased stability of the CMB group compared to the PMB group may require stronger acidic conditions for cleavage.[4]
| Reagent | MW | Amount (Example) | Mmol | Equivalents |
| CMB-protected alcohol | - | 1.0 g | - | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Triethylsilane (optional cation scavenger) | 116.28 | - | - | 1.1 |
Procedure:
-
Dissolve the CMB-protected alcohol (1.0 eq) in dichloromethane.
-
If the substrate is sensitive to cationic side reactions, add triethylsilane (1.1 eq) as a cation scavenger.
-
Cool the solution to 0 °C and add trifluoroacetic acid (typically 10-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Orthogonality and Strategic Applications
The true power of the CMB protecting group lies in its orthogonality with other commonly used protecting groups.
Diagram: Orthogonality of the CMB Group
Caption: Orthogonality of the CMB protecting group.
A hypothetical synthetic scenario illustrating the strategic use of the CMB group:
Imagine a polyol substrate where one hydroxyl group needs to be unmasked for a subsequent reaction, while another is protected with an acid-labile group (e.g., a silyl ether like TBDMS) and a third with a standard benzyl (Bn) group.
-
Protection Strategy: The hydroxyl group to be deprotected first is protected as a CMB ether. Another is protected as a TBDMS ether, and the third as a Bn ether.
-
Selective Deprotection: Treatment of this fully protected intermediate with DDQ would selectively cleave the CMB ether, leaving the TBDMS and Bn ethers intact. The newly liberated hydroxyl group is now available for further transformation.
-
Subsequent Steps: Following the desired reaction at the newly exposed hydroxyl, the TBDMS group could be removed with a fluoride source (e.g., TBAF), and finally, the robust Bn group could be cleaved by hydrogenolysis.
This stepwise deprotection, enabled by the distinct reactivity of the CMB group, showcases its value in complex synthetic design.
Conclusion
The 4-Chloro-2-methoxybenzyl (CMB) ether is a valuable addition to the synthetic chemist's toolkit for the protection of hydroxyl groups. Its unique electronic properties, stemming from the competing effects of the ortho-methoxy and para-chloro substituents, give rise to a stability profile that is distinct from more common benzyl-type protecting groups. This allows for its selective removal under oxidative or moderately acidic conditions, providing a crucial element of orthogonality in multi-step syntheses. By understanding the principles of its reactivity and employing the protocols outlined in this application note, researchers in natural product synthesis and drug development can leverage the CMB group to navigate complex synthetic challenges and efficiently construct intricate molecular architectures.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
Sources
The Strategic Application of 4-Chloro-2-methoxybenzyl Alcohol as a Tunable Acid-Labile Linker in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Acid-Labile Linkers
In the realm of solid-phase synthesis, particularly in the construction of complex molecules such as peptides and oligonucleotides, the choice of a linker is a critical determinant of the overall success of the synthetic strategy. The linker, which tethers the nascent molecule to an insoluble resin support, must exhibit stability throughout the iterative cycles of synthesis while allowing for efficient and clean cleavage of the final product under specific conditions. Among the various classes of linkers, acid-labile linkers are of paramount importance, offering a straightforward method for product release.
This application note delves into the use of 4-Chloro-2-methoxybenzyl alcohol as a versatile and tunable acid-labile linker. The unique substitution pattern of this benzyl alcohol—an electron-donating methoxy group at the ortho position and an electron-withdrawing chloro group at the para position—creates a distinct electronic environment that modulates the stability of the crucial benzylic carbocation formed during acid-catalyzed cleavage. This fine-tuning of electronic effects allows for a greater degree of control over the conditions required for product release, offering an alternative to more conventional benzyl-based linkers.
The Underlying Chemistry: A Tale of Two Substituents
The efficacy of a benzyl-type linker is intrinsically linked to the stability of the benzylic carbocation intermediate that is generated upon protonation of the ether or ester linkage. The substituents on the aromatic ring play a pivotal role in stabilizing or destabilizing this intermediate.
-
The 2-Methoxy Group: As an electron-donating group, the methoxy substituent at the ortho position helps to stabilize the positive charge of the benzylic carbocation through resonance. However, its ortho position may introduce some steric hindrance, modulating its stabilizing effect compared to a para-methoxy group found in more common linkers like the Wang resin.
-
The 4-Chloro Group: Conversely, the chloro group at the para position is electron-withdrawing, which destabilizes the benzylic carbocation.
This interplay of electronic effects suggests that the 4-Chloro-2-methoxybenzyl linker will be more stable to acid than the widely used Wang (4-alkoxybenzyl alcohol) linker. This enhanced stability can be advantageous in syntheses where premature cleavage of the product from the resin is a concern, for instance, during the removal of acid-labile protecting groups from the side chains of growing peptides. The cleavage of the 4-Chloro-2-methoxybenzyl linker is expected to require stronger acidic conditions than those used for hyper-acid-sensitive linkers like SASRIN (super acid-sensitive resin).[1]
Core Applications and Advantages
The 4-Chloro-2-methoxybenzyl linker is particularly well-suited for:
-
Solid-Phase Peptide Synthesis (SPPS): Its stability allows for the use of a range of acid-labile side-chain protecting groups with a reduced risk of premature linker cleavage.
-
Oligonucleotide Synthesis: Similar to SPPS, the linker's stability can be beneficial during the various steps of oligonucleotide assembly.
-
Small Molecule Synthesis: The linker can be employed to immobilize carboxylic acids, alcohols, or phenols onto a solid support for subsequent chemical transformations.
-
Fragment Condensation: The controlled cleavage conditions allow for the release of protected fragments that can be used in solution-phase ligation strategies.
Experimental Protocols
Protocol 1: Preparation of 4-Chloro-2-methoxybenzyl Alcohol Functionalized Resin
This protocol describes the functionalization of a commercially available aminomethyl polystyrene resin to generate the 4-Chloro-2-methoxybenzyl alcohol resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
4-Chloro-2-methoxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation of 4-Chloro-2-methoxybenzoic acid: In a round-bottom flask, dissolve 4-Chloro-2-methoxybenzoic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C and add DIC (3 equivalents). Stir the reaction mixture at 0°C for 30 minutes.
-
Coupling to the Resin: Swell the aminomethyl polystyrene resin in DMF for 1 hour. Drain the solvent and add the pre-activated acid solution to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Reduction of the Amide: Suspend the dried resin in anhydrous THF. To this suspension, add BMS (10 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat at 60°C for 6 hours.
-
Quenching and Final Washing: Cool the reaction to 0°C and cautiously quench with a 1:1 mixture of THF and MeOH. Filter the resin and wash sequentially with THF (3x), DCM (3x), and MeOH (3x). Dry the 4-Chloro-2-methoxybenzyl alcohol functionalized resin under vacuum.
Diagram of Resin Functionalization:
Caption: Workflow for the synthesis of 4-Chloro-2-methoxybenzyl alcohol resin.
Protocol 2: Immobilization of the First Amino Acid (or other Carboxylic Acid)
This protocol details the esterification of an N-terminally protected amino acid to the 4-Chloro-2-methoxybenzyl alcohol resin.
Materials:
-
4-Chloro-2-methoxybenzyl alcohol functionalized resin
-
Fmoc-protected amino acid (or other carboxylic acid) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 4-Chloro-2-methoxybenzyl alcohol resin in anhydrous DCM for 1 hour.
-
Esterification: In a separate flask, dissolve the Fmoc-protected amino acid (3 equivalents) and DMAP (0.1 equivalents) in a minimal amount of DMF, then dilute with anhydrous DCM. Add this solution to the swollen resin. Add DIC (3 equivalents) to the resin suspension and agitate at room temperature for 4-12 hours.
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 1 hour.
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the loaded resin under vacuum. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of the resin with piperidine and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
Diagram of Amino Acid Immobilization:
Caption: Immobilization of an Fmoc-amino acid onto the linker.
Protocol 3: Cleavage of the Synthesized Molecule from the Resin
The cleavage of the final product from the 4-Chloro-2-methoxybenzyl linker requires acidic conditions. The optimal concentration of trifluoroacetic acid (TFA) may need to be determined empirically, but the following protocols provide a starting point.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure for Moderate Acidolysis (Recommended starting point):
-
Resin Preparation: Place the dried peptide-loaded resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, the addition of EDT (2.5%) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitation: Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude product can then be purified by reverse-phase HPLC.
Procedure for Stronger Acidolysis (If cleavage is incomplete):
-
Increase the concentration of TFA in the cleavage cocktail to 98-100%.
-
Increase the reaction time up to 6 hours.
-
Monitor the cleavage progress by taking small aliquots of the resin, cleaving them, and analyzing the product release by HPLC.
Table 1: Comparison of Cleavage Conditions for Benzyl-type Linkers
| Linker | Typical Cleavage Conditions | Relative Acid Lability |
| SASRIN | 1% TFA in DCM | Very High |
| Wang | 50-95% TFA in DCM | High |
| 4-Chloro-2-methoxybenzyl | (Predicted) 95% TFA in DCM | Moderate |
| Merrifield | Anhydrous HF | Low |
Troubleshooting and Considerations
-
Incomplete Cleavage: If cleavage is incomplete under the recommended conditions, increase the TFA concentration and/or the reaction time. The stability of the linker may vary depending on the nature of the attached molecule.
-
Side Reactions: The use of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of the cleaved product to the resin or modification by cationic species generated from side-chain protecting groups.[2]
-
Racemization: The attachment of the first amino acid to the resin is a critical step where racemization can occur. The use of DIC with catalytic DMAP is a standard procedure, but for particularly sensitive amino acids, alternative coupling reagents can be explored.[3]
Conclusion
The 4-Chloro-2-methoxybenzyl alcohol linker represents a valuable addition to the toolbox of synthetic chemists. Its modulated acid lability, arising from its unique substitution pattern, provides an intermediate level of stability that can be leveraged to enhance the robustness of solid-phase syntheses. While the precise cleavage conditions may require some optimization depending on the specific application, the protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this versatile linker in the synthesis of a wide range of complex molecules.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Wang, S. S. (1973). p-Alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.
-
Atkinson, E., & Fell, B. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 111-131). The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Ouchi, A., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9859–9867. [Link]
- Gayo, L. M., & Suto, M. J. (1997). A convenient protocol for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate. Tetrahedron Letters, 38(2), 211-214.
-
Hass, E., & Neises, B. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl-ethyl Fumarate. Organic Syntheses, 60, 41. [Link]
- Boas, U., Brask, J., & Jensen, K. J. (2002). Linkers for solid-phase organic synthesis. Chemical Reviews, 102(6), 2091-2118.
-
van der Marel, G. A., et al. (2001). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 66(23), 7769–7775. [Link]
Sources
Troubleshooting & Optimization
Navigating the Nuances of 4-Chloro-2-methoxybenzyl (CMB) Protection: A Technical Support Guide
Welcome to our dedicated technical support center for the 4-Chloro-2-methoxybenzyl (CMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the CMB group for the protection of alcohols, phenols, and other sensitive functionalities. Here, we delve into the practical challenges and frequently encountered issues, providing you with in-depth troubleshooting strategies and a robust understanding of the underlying chemical principles to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Preventing and Resolving Side Reactions
The introduction and removal of the 4-Chloro-2-methoxybenzyl (CMB) group, while generally efficient, can sometimes be accompanied by side reactions that lead to reduced yields and purification challenges. This section addresses the most common issues encountered during the protection of hydroxyl groups with 4-Chloro-2-methoxybenzyl chloride (CMB-Cl).
Issue 1: Incomplete Protection or Low Yield of the Desired CMB Ether
Symptoms: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material (alcohol) and/or the formation of multiple unidentified byproducts.
Potential Causes and Solutions:
-
Insufficient Deprotonation of the Alcohol: The first step in a Williamson ether synthesis is the complete deprotonation of the hydroxyl group to form the corresponding alkoxide. Incomplete deprotonation can lead to a sluggish reaction and lower yields.
-
Troubleshooting:
-
Choice of Base: For simple primary and secondary alcohols, sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice. For less acidic alcohols or sterically hindered substrates, a stronger base such as potassium hydride (KH) or sodium bis(trimethylsilyl)amide (NaHMDS) may be necessary.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the base. The reaction temperature can also be gently heated (e.g., to 40-60 °C) to drive the reaction to completion, but this should be done with caution to avoid side reactions.
-
-
-
Steric Hindrance: Highly hindered alcohols can be challenging to protect. The bulky CMB-Cl may have difficulty accessing the sterically encumbered alkoxide.
-
Troubleshooting:
-
Alternative Protecting Group Strategy: If feasible, consider using a smaller protecting group. However, if the CMB group is essential for your synthetic strategy, you can try to optimize the reaction conditions.
-
Use of Additives: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can sometimes facilitate the reaction. The iodide, being a better nucleophile than the alkoxide, can displace the chloride on CMB-Cl to form the more reactive CMB-I in situ.
-
-
-
Degradation of CMB-Cl: 4-Chloro-2-methoxybenzyl chloride can be sensitive to moisture and prolonged storage at room temperature.
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or properly stored CMB-Cl. It is advisable to store it under an inert atmosphere at a low temperature.
-
Reaction Setup: Add the CMB-Cl to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Dimeric Byproducts (CMB-O-CMB)
Symptoms: Observation of a significant byproduct with a mass corresponding to the dimer of 4-Chloro-2-methoxybenzyl alcohol.
Potential Causes and Solutions:
-
Presence of Water: Trace amounts of water in the reaction mixture can be deprotonated by the strong base, leading to the formation of hydroxide ions. These can then react with CMB-Cl to form 4-Chloro-2-methoxybenzyl alcohol, which is subsequently deprotonated and reacts with another molecule of CMB-Cl.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.
-
-
Issue 3: C-Alkylation of Phenols
Symptoms: When protecting phenols, a mixture of O-alkylated and C-alkylated products is observed.
Potential Causes and Solutions:
-
Ambident Nature of Phenoxides: Phenoxide ions are ambident nucleophiles, with electron density on both the oxygen and the aromatic ring. The regioselectivity of alkylation (O- vs. C-alkylation) is influenced by several factors.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
-
Counter-ion: The nature of the counter-ion can also play a role. Using a potassium base (e.g., K₂CO₃) often gives higher O-selectivity compared to sodium bases.
-
Temperature: Lower reaction temperatures can sometimes improve the selectivity for O-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the 4-Chloro-2-methoxybenzyl (CMB) and the p-methoxybenzyl (PMB) protecting groups?
The CMB and PMB protecting groups share many similarities, but their electronic properties differ, leading to variations in their stability and reactivity.
| Feature | p-Methoxybenzyl (PMB) | 4-Chloro-2-methoxybenzyl (CMB) | Rationale |
| Electron Density | Electron-rich aromatic ring | Less electron-rich due to the chloro group | The methoxy group is electron-donating, while the chloro group is electron-withdrawing. |
| Stability to Acid | More acid-labile | Generally more stable to acidic conditions | The electron-withdrawing chloro group destabilizes the carbocation intermediate formed during acid-catalyzed cleavage. |
| Oxidative Cleavage | Readily cleaved by DDQ or CAN | Cleavage may require harsher oxidative conditions | The higher oxidation potential of the CMB group makes it more resistant to oxidation compared to the PMB group. |
Q2: Under what conditions is the CMB group stable?
The CMB group is generally stable to a wide range of reaction conditions, making it a versatile protecting group. It is typically stable to:
-
Basic conditions: It is stable to most non-nucleophilic bases.
-
Many reducing agents: For example, LiAlH₄ and NaBH₄.
-
Mildly acidic conditions: It can withstand conditions that might cleave more acid-labile groups like Boc or Trityl.
However, it is susceptible to cleavage under strongly acidic conditions and certain oxidative conditions.
Q3: How do I choose between CMB and PMB for my synthesis?
The choice between CMB and PMB depends on the specific requirements of your synthetic route.
-
Choose PMB when:
-
You require a protecting group that can be removed under very mild oxidative conditions (e.g., DDQ).
-
Your downstream steps are sensitive to harsher acidic or oxidative conditions.
-
-
Choose CMB when:
-
You need a benzyl-type protecting group with enhanced stability towards acidic conditions.
-
You want to perform reactions on a PMB-protected intermediate without affecting the CMB group. This allows for orthogonal protection strategies.
-
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with CMB-Cl
-
Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.1-0.5 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
CMB-Cl Addition: Cool the reaction mixture back to 0 °C and add a solution of 4-Chloro-2-methoxybenzyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Hale, R. L., & Jones, A. B. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 20(8), 14736–14771. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-2-Methoxybenzyl alcohol. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Kim, J. D., Han, G., Zee, O. P., & Jung, Y. H. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 44(4), 733-735. [Link]
-
Bates, R. B., & Janda, K. D. (2008). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. The Journal of organic chemistry, 73(14), 5621–5624. [Link]
- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
-
Stanovnik, B., Svete, J., & Grošelj, U. (2006). The 4‐Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N‐Unsubstituted Pyrazolones. Synthetic Communications, 36(19), 2843-2855. [Link]
-
Abdel-Wahab, B. F., & Aboutabl, M. A. (2012). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Monatshefte für Chemie-Chemical Monthly, 143(10), 1439-1445. [Link]
-
Abdel-Wahab, B. F., & Aboutabl, M. A. (2012). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Monatshefte für Chemie-Chemical Monthly, 143(10), 1439-1445. [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection. Retrieved from [Link]
-
Manabe, S., Ito, Y., & Ogawa, T. (1999). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 64(22), 8056-8061. [Link]
-
Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 57(14), 3995-3998. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
-
Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for con. Canadian Journal of Chemistry, 57(19), 2646-2651. [Link]
-
PubChem. (n.d.). 4-Methyloxybenzyl chloride. Retrieved from [Link]
-
Nagwa. (2021, May 24). Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Retrieved from [Link]
-
El-Sawy, E. R., & Ebaid, M. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC medicinal chemistry, 12(1), 22-35. [Link]
Technical Support Center: 4-Chloro-2-methoxybenzyl (Cl-MPM) Deprotection
The following technical guide addresses the specific challenges associated with the deprotection of 4-Chloro-2-methoxybenzyl (Cl-MPM) ethers .
This guide is structured to address the "Stability-Lability Paradox" of this protecting group: it is designed to be more robust than standard PMB (p-methoxybenzyl), which often leads to incomplete deprotection when standard protocols are applied.
Executive Summary: The Stability Profile
Why is your reaction stalling? The 4-Chloro-2-methoxybenzyl (Cl-MPM) group is electronically distinct from the standard PMB group. While the ortho-methoxy group (2-OMe) provides some electron donation, the para-chloro group (4-Cl) is a strong electron-withdrawing group (EWG) via induction.
-
Oxidative Potential: The 4-Cl substituent significantly raises the oxidation potential of the aromatic ring, making it resistant to Single Electron Transfer (SET) reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). Standard DDQ protocols often fail.
-
Acid Lability: The destabilizing effect of the 4-Cl group on the benzylic carbocation intermediate means Cl-MPM requires significantly higher acidity (lower pKa) or Lewis acid activation compared to PMB.
Troubleshooting Dashboard
Quick-Reference Diagnostic for Incomplete Reactions
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 50% (DDQ) | Electronic Deactivation: The 4-Cl group prevents the initial SET step required for DDQ oxidation. | Switch Method: Abandon DDQ. Move to Acidic Cleavage (TFA) or Lewis Acid (BCl₃). |
| Reaction Stalls (TFA) | Equilibrium/Re-alkylation: The carbocation is forming but re-attaching to the substrate (or not leaving). | Add Scavengers: Add Thioanisole (5-10 eq) or Triethylsilane (TES). Increase TFA conc. to >50%. |
| Product Decomposition | Acid Sensitivity: Substrate cannot handle the high acidity required to cleave Cl-MPM. | Lewis Acid Switch: Use BCl₃ or MgBr₂·OEt₂ in DCM (chelation-controlled cleavage). |
| Red/Brown Gunk Formation | Polymerization: Benzyl cations are polymerizing without a trap. | Dilution & Scavenger: Dilute reaction (0.05 M) and double the scavenger load. |
Deep Dive FAQs: Expert Solutions
Q1: I am using standard DDQ conditions (DCM/H2O, 1.5 eq), but the starting material remains. Should I add more DDQ?
Answer: No. Adding more DDQ is unlikely to work and will only increase side reactions.
-
The Science: DDQ cleavage relies on the formation of a Charge-Transfer (CT) complex followed by electron transfer. The 4-Chloro substituent lowers the HOMO energy of the aromatic ring, rendering it "invisible" to DDQ under mild conditions.
-
The Fix: If you must use oxidative conditions (e.g., acid-sensitive substrate), switch to Ceric Ammonium Nitrate (CAN) in MeCN/H₂O (3:1). CAN has a higher oxidation potential than DDQ.
-
Warning: CAN is not compatible with free amines or oxidizable sulfur.
-
Q2: I switched to TFA (20% in DCM), but the reaction is sluggish (24h+). How do I accelerate it?
Answer: 20% TFA is often insufficient for deactivated benzyl ethers.
-
The Science: Cleavage follows an SN1-like mechanism generating a resonance-stabilized benzyl cation. The 4-Cl group destabilizes this cation, raising the activation energy (
). -
The Fix:
-
Increase Acidity: Use Neat TFA or 50% TFA/DCM .
-
The "Push-Pull" Additive: Add Thioanisole (5-10 eq) .
-
Q3: My substrate contains a Boc group. Can I remove Cl-MPM without removing Boc?
Answer: Yes, but it requires precision.
-
The Science: Boc is acid-labile but usually requires strong Brønsted acids. Cl-MPM can be cleaved via Lewis Acid Chelation which spares Boc.
-
The Fix: Use BCl₃ (1M in DCM) at -78°C.
-
The Boron coordinates to the ortho-methoxy oxygen and the ether oxygen, facilitating C-O bond breakage via a specific 5-membered chelate transition state. This is often faster than Boc removal at low temperatures.
-
Experimental Protocols
Protocol A: The "Nuclear" Option (Acidic Cleavage)
Best for: Acid-stable substrates where DDQ failed.
-
Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Scavenger: Add Thioanisole (10.0 equiv). Note: Pentamethylbenzene can be used as an odorless alternative.
-
Acid: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 50% v/v (e.g., if you used 5 mL DCM, add 5 mL TFA).
-
Reaction: Warm to Room Temperature (RT). Stir for 2–6 hours.
-
Checkpoint: Monitor by LCMS.[7] If stuck, heat to 40°C.
-
-
Workup: Volatiles (TFA/DCM) must be removed in vacuo (co-evaporate with toluene to remove trace TFA). Neutralize residue with sat.[3] NaHCO₃ before extraction.[3]
Protocol B: The "Surgical" Option (Lewis Acid)
Best for: Acid-sensitive substrates (e.g., containing Boc, acetals).
-
Preparation: Dissolve substrate in anhydrous DCM (0.05 M) under Argon/Nitrogen.
-
Cooling: Cool strictly to -78°C (Dry ice/Acetone).
-
Reagent: Add BCl₃ (1.0 M in DCM, 3–5 equiv) dropwise over 10 mins.
-
Reaction: Stir at -78°C for 1 hour.
-
Critical: Do not let it warm up immediately. Check TLC/LCMS of an aliquot (quenched in MeOH).
-
-
Quench: Quench at -78°C with MeOH/TEA (1:1) solution.
-
Workup: Warm to RT, dilute with DCM, wash with NaHCO₃.
Mechanistic Visualization
The following diagram illustrates why the 4-Cl substituent hinders the oxocarbenium formation compared to standard PMB, and how Thioanisole acts as a "Sink" to drive the reaction.
Figure 1: Mechanistic pathway of Acidic Cleavage showing the critical role of the Scavenger (Thioanisole) in preventing the reversible re-alkylation caused by the destabilized carbocation.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for benzyl ether stability trends).
-
Dudley, G. B., et al. "Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions." Chemical Communications, 2007. (Validates PMB electronic properties).
-
Codée, J. D., et al. "Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol." Organic Letters, 2015. (Demonstrates acid-catalysis strategies for stubborn ethers).
- Kocienski, P. J.Protecting Groups. 3rd Edition. Thieme.
-
Patent US8685977B2. "Nav1.7 Inhibitors." (Example of 4-Chloro-2-methoxybenzyl group usage in medicinal chemistry).
Sources
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
byproducts of 4-Chloro-2-methoxybenzyl group cleavage
Technical Support Center: 4-Chloro-2-methoxybenzyl (Cl-MPB) Cleavage Guide
ID: TSC-ORG-2026-02-13 Status: Active Subject: Troubleshooting Cleavage Efficiency, Byproducts, and Scavenger Protocols for Cl-MPB.
Executive Summary: The Cl-MPB Challenge
The 4-Chloro-2-methoxybenzyl (Cl-MPB) group is a specialized acid-labile protecting group. It is structurally related to the 4-methoxybenzyl (PMB) group but distinguished by the addition of a chlorine atom at the para position relative to the benzylic carbon.
Why use it? The chlorine atom exerts an electron-withdrawing inductive effect ($ -I $), which slightly destabilizes the carbocation intermediate compared to the parent PMB group. This makes Cl-MPB more stable to weak acids (providing better orthogonality during synthesis) but requires more vigorous conditions for final removal.
The Core Problem: Upon acidolytic cleavage, the Cl-MPB group generates a reactive 4-chloro-2-methoxybenzyl carbocation . If not immediately quenched by a scavenger, this electrophile will:
-
Re-alkylate nucleophilic side chains (Trp, Met, Tyr, Cys).
-
Polymerize , forming colored (often pink/red) insoluble gums.
-
Adduct to the peptide backbone.
Mechanistic Workflow & Byproduct Formation
The following diagram illustrates the divergent pathways of the Cl-MPB cation: the desired scavenging pathway versus the deleterious alkylation pathway.
Figure 1: Mechanistic divergence of the Cl-MPB cation. Success depends on the rate of scavenging (
Diagnostic Center: Identifying Byproducts
If your cleavage yield is low or purity is compromised, use this table to identify Cl-MPB related byproducts in your Mass Spectrometry (MS) data.
Adduct Mass Shift Table
| Species Detected | Mass Shift (
Expert Insight: The Cl-MPB cation is distinct due to the chlorine isotope pattern. Look for the characteristic 3:1 ratio of peak heights at M and M+2 (155/157 Da) to confirm the adduct contains the Cl-MPB group.
Troubleshooting & FAQs
Q1: I see a +155 Da peak on my peptide. How do I remove it?
Diagnosis: This is a stable covalent adduct (Friedel-Crafts alkylation) on a Tryptophan, Tyrosine, or Methionine residue. Corrective Action: Once formed, these are difficult to remove. You must prevent them during the cleavage step.
-
Protocol Adjustment: Switch to a "High-Scavenger" cocktail (see Protocol B below).
-
Rescue Attempt: For Trp-adducts, re-dissolving the peptide in pure TFA with a large excess of scavengers (e.g., 10% thioanisole) and heating to 35°C for 2 hours may reverse the alkylation, but success is variable.
Q2: The cleavage solution turned bright pink/red. Is my product ruined?
Diagnosis: The color comes from the stable carbocation or its oligomers. It indicates that the cation concentration exceeded the scavenger's capacity to quench it immediately. Impact: While the color itself is a byproduct, it suggests a high risk of re-alkylation. Corrective Action:
-
Ensure your scavenger cocktail includes TIPS (Triisopropylsilane) or Thioanisole . Water alone is often insufficient for Cl-MPB.
-
Perform an ether precipitation.[1][2][3][4] The colored species often remain in the ether layer, while the peptide precipitates. Wash the pellet 3x with cold diethyl ether.
Q3: The Cl-MPB group is not coming off (Incomplete Cleavage).
Diagnosis: Cl-MPB is more acid-stable than standard PMB or Trityl groups. Corrective Action:
-
Increase Acid Strength: Ensure you are using 95% TFA . Dilute TFA (e.g., 50% in DCM) used for Trityl removal will NOT remove Cl-MPB efficiently.
-
Extend Time: Increase reaction time from 2 hours to 4–6 hours.
-
Temperature: Run the cleavage at 35°C (use a water bath, do not overheat).
Recommended Experimental Protocols
Protocol A: Standard Cleavage (For Robust Sequences)
Use this for peptides without sensitive residues (Trp, Met, Cys).
-
Cocktail Preparation: Mix TFA / TIPS / H2O (95 : 2.5 : 2.5 v/v) .
-
Ratio: Use 10-20 mL of cocktail per gram of resin.
-
Incubation: Shake at room temperature for 3–4 hours (Cl-MPB requires longer than the standard 2 hours).
-
Precipitation: Filter resin, concentrate filtrate under
, and precipitate in 10x volume of ice-cold diethyl ether.
Protocol B: High-Scavenger "Rescue" Cocktail (For Sensitive Sequences)
Use this if you observe +155 Da adducts or have Trp/Met/Cys in the sequence.
-
Cocktail Preparation (Modified Reagent K):
-
Procedure:
-
Work-up: Precipitate in cold ether. The thioanisole/phenol adducts will remain in the ether phase.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Chapter on Cleavage Cocktails). [Link]
Sources
Technical Support Center: Managing Steric Hindrance in 4-Chloro-2-methoxybenzyl (Cl-PMB) Protection
Ticket ID: CLPMB-OPT-2024 Subject: Optimization of Cl-PMB installation on sterically hindered substrates. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Mechanistic Insight
The Challenge: The "Ortho-Effect" in Cl-PMB
You are encountering difficulty installing the 4-Chloro-2-methoxybenzyl (Cl-PMB) group. While this protecting group offers superior acid stability compared to standard PMB (due to the electron-withdrawing 4-Cl) and retains oxidative cleavage potential (via DDQ), the 2-methoxy substituent introduces significant steric hindrance at the benzylic center.
Why Standard Protocols Fail
-
Williamson Ether Synthesis (SN2): The classic approach (Cl-PMB-Cl + NaH) fails on hindered alcohols because the ortho-methoxy group blocks the backside attack required for SN2 mechanisms.
-
Electronic Deactivation: The 4-chloro substituent is inductively electron-withdrawing. Unlike the standard PMB group (where the 4-methoxy strongly stabilizes the carbocation), the 4-Cl destabilizes the benzylic carbocation relative to PMB, making SN1 pathways slower without potent catalysis.
The Solution: Acid-Catalyzed Imidate Activation
To bypass steric repulsion, we must shift the mechanism from SN2 (displacement) to SN1 (ionization). The use of 4-Chloro-2-methoxybenzyl-2,2,2-trichloroacetimidate allows for the generation of a reactive ion pair, facilitating attack even by bulky nucleophiles.
Recommended Protocol: The Imidate Route
This protocol is optimized for secondary alcohols and hindered primary alcohols.
Reagents
-
Substrate: Alcohol (1.0 equiv)[1]
-
Reagent: Cl-PMB-Trichloroacetimidate (1.5 – 2.0 equiv)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH) (0.05 – 0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M)
Step-by-Step Methodology
-
Reagent Preparation (If not commercially available):
-
Dissolve 4-Chloro-2-methoxybenzyl alcohol in dry DCM.
-
Add Trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv) at 0°C.
-
Stir for 2 hours. Filter through a short pad of neutral alumina (to remove DBU). Concentrate to obtain the Cl-PMB-Imidate. Do not purify on silica gel; the imidate is acid-sensitive.
-
-
Protection Reaction:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the substrate alcohol and Cl-PMB-Imidate in anhydrous DCM. Add activated 4Å molecular sieves (Critical for hindered substrates to prevent imidate hydrolysis).
-
Activation: Cool to -78°C (if very hindered) or 0°C. Add the catalyst (TMSOTf or TfOH) dropwise.
-
Reaction: Allow to warm slowly to room temperature. Monitor by TLC.[1]
-
Quench: Quench with triethylamine (Et3N) before adding water.
-
Workup: Wash with NaHCO3, brine, dry over Na2SO4, and concentrate.
-
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 50% conversion. Adding more catalyst turns the mixture black/brown. What is happening?
-
Diagnosis: The "browning" indicates decomposition of the Cl-PMB group (polymerization) caused by high local acid concentration, while the stalling suggests the imidate has hydrolyzed.
-
Solution:
-
Split Addition: Do not add all imidate at the start. Add 1.0 equiv initially, then add a second portion (0.5 equiv) after 2 hours.
-
Scavenger: Ensure 4Å molecular sieves are fresh. Moisture competes with your hindered alcohol for the imidate.
-
Q2: I see the rearrangement product (N-alkyl trichloroacetamide) instead of my protected ether.
-
Diagnosis: This is the "Chapman Rearrangement" or thermal rearrangement. It occurs when the carbocation is not intercepted quickly enough by the alcohol, or the temperature is too high.
-
Solution:
-
Lower Temperature: Run the reaction strictly at 0°C or -20°C.
-
Solvent Switch: Switch from DCM to Cyclohexane/DCM (2:1) . Non-polar solvents tighten the ion pair, favoring the ether formation over the rearrangement.
-
Concentration: Increase concentration to 0.5 M to favor bimolecular capture.
-
Q3: Can I use the Cl-PMB-Chloride (Halide) instead?
-
Analysis: Only if you use TBAI catalysis (Tetrabutylammonium iodide).
-
Protocol: Use NaH (2.0 equiv) in DMF, but add 10 mol% TBAI. The TBAI converts the Cl-PMB-Cl to the more reactive Cl-PMB-I in situ. However, for very hindered alcohols (e.g., tertiary), this will still likely fail compared to the Imidate method.
Mechanistic Visualization
The following diagram illustrates the pathway comparison. Note how the Imidate pathway generates a reactive cation that is intercepted, whereas the Williamson ether path is blocked by the ortho-methoxy steric wall.
Figure 1: Mechanistic divergence between Imidate (Blue/Green path) and Halide (Red path) protocols. The Imidate pathway bypasses the steric barrier via ionization.
Data & Comparison Table
Comparison of Protection Methodologies for Cl-PMB on Secondary Alcohols
| Feature | Acid-Catalyzed Imidate (Recommended) | Williamson Ether (Standard) |
| Mechanism | SN1 (Carbocationic) | SN2 (Displacement) |
| Steric Tolerance | High (Works on hindered 2°/3° alcohols) | Low (Fails on bulky substrates) |
| Key Reagent | Cl-PMB-OC(=NH)CCl3 | Cl-PMB-Cl |
| Catalyst/Base | TfOH, TMSOTf, or BF3·OEt2 | NaH, KH, or KOH |
| Typical Yield | 75 - 95% | < 30% (for hindered substrates) |
| Ortho-Effect Impact | Minimized (Planar cation intermediate) | Severe (Blocks nucleophile approach) |
References
-
Nakajima, N., et al. (1988). "MPM protection of hydroxyl functions under mild acidic conditions." Tetrahedron Letters, 29(33), 4139-4142. Link
- Foundational text on using Trichloroacetimidates for PMB protection, applicable to Cl-PMB analogs.
-
Eckenberg, P., et al. (1993). "Trichloroacetimidates as Alkylating Agents." Tetrahedron, 49(8), 1619-1624. Link
- Details the mechanism and suppression of rearrangement side-products.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link
- Authoritative source on stability comparisons (Cl-PMB vs PMB) and cleavage conditions.
-
Rai, A. N., & Basu, A. (2005). "Selective protection of hydroxyl groups." Tetrahedron Letters, 46(48), 8339-8341. Link
- Discusses catalyst optimization (TfOH vs others) for hindered ethers.
Sources
Technical Support Guide: Optimization of Reaction Time for 4-Chloro-2-methoxybenzyl (Cl-PMB) Deprotection
Executive Summary: The Cl-PMB Stability Niche
The 4-Chloro-2-methoxybenzyl (Cl-PMB) group represents a strategic "Goldilocks" protecting group. It is designed to be more stable than the standard p-methoxybenzyl (PMB) group due to the electron-withdrawing chlorine at the para-position, yet more labile than a simple benzyl (Bn) group due to the electron-donating methoxy group at the ortho-position.
Why Optimization Matters: Because Cl-PMB generates a benzylic carbocation that is electronically "tuned" (destabilized relative to PMB), its deprotection kinetics are slower.
-
Too Short: Incomplete conversion, leading to difficult separations.
-
Too Long: The generated 4-chloro-2-methoxybenzyl carbocation is a "hot" electrophile. Without optimization, it will alkylate electron-rich regions of your substrate (e.g., indoles, phenols, methionines), creating irreversible byproducts.
Primary Protocol: Acid-Mediated Deprotection (TFA)[1]
This is the industry-standard method. The reaction is driven by the protonation of the ether/amine oxygen, followed by unimolecular cleavage (SN1-like) to release the carbocation.
Standard Operating Procedure (SOP)
-
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1]
-
Additives (Critical): Scavengers (Triethylsilane, Anisole, or Thioanisole).[2][3]
-
Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Optimization Workflow
-
Preparation (0 min): Dissolve substrate in DCM (0.1 M). Cool to 0 °C.
-
Scavenger Addition: Add Triethylsilane (TES) (2–5 equiv).
-
Why? TES irreversibly quenches the carbocation to form the inert toluene derivative, preventing re-alkylation.
-
-
Acid Initiation: Add TFA dropwise.
-
Standard Ratio: 1:4 to 1:1 TFA:DCM.
-
Note: For Cl-PMB, low concentrations (1-5% TFA) used for PMB are often insufficient . You typically need 20–50% TFA .
-
-
Monitoring (The "30-Minute Rule"): Check LCMS/TLC at 30 mins.
-
If <50% conversion: Warm to RT.
-
If stalled at RT: Increase TFA concentration to neat or add 1-2 drops of Triflic Acid (if substrate tolerates).
-
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway of Cl-PMB cleavage. Note the critical role of the scavenger in preventing the "Re-alkylation" loop.
Secondary Protocol: Oxidative Deprotection (DDQ)
While PMB is classically removed with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Cl-PMB is resistant to oxidation . The 4-chloro substituent lowers the electron density of the aromatic ring, making the initial Single Electron Transfer (SET) difficult.
When to use: Only when your substrate is highly acid-sensitive (e.g., contains acetals or silyl ethers).
-
Condition: DDQ (2–5 equiv) in DCM:H₂O (18:1).
-
Time: Expect reaction times of 4–12 hours (vs. <1 hour for PMB).
-
Optimization: If reaction is sluggish, buffering with pH 7 phosphate buffer can prevent acid-catalyzed decomposition, but heat (40 °C) may be required to drive the oxidation of the electron-deficient Cl-PMB ring.
Troubleshooting & FAQ
Issue 1: "The reaction stalls at 80% conversion."
-
Diagnosis: The TFA has been consumed or buffered by basic sites on your molecule, or the equilibrium is unfavorable.
-
Fix: Add a fresh bolus of TFA (5–10 equiv). If using DDQ, add fresh oxidant; DDQ decomposes over time in water.
Issue 2: "I see a new impurity with M+154 mass."
-
Diagnosis: This is the 4-chloro-2-methoxybenzyl cation alkylating your product (Friedel-Crafts alkylation).
-
Fix: Your scavenger load is too low. Repeat the reaction with 10 equiv of Triethylsilane or use 1,3-Dimethoxybenzene as a "super-scavenger."
Issue 3: "My substrate decomposes before the group comes off."
-
Diagnosis: The acid concentration is too high for the substrate.
-
Fix: Switch to Lewis Acid conditions.
-
Protocol: Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) in DCM at -78 °C.
-
Warning: This cleaves all ethers (methyl, benzyl). Use only if global deprotection is acceptable.
-
Comparison of Reaction Times
| Protecting Group | Acid Lability (TFA) | Oxidative Lability (DDQ) | Typical Rxn Time (TFA) |
| PMB (4-OMe) | High | High | < 15 mins |
| Cl-PMB (4-Cl, 2-OMe) | Medium | Low | 1 – 4 hours |
| Benzyl (Bn) | Low (Stable) | Very Low | Stable (requires H₂/Pd) |
Experimental Decision Tree
Use this workflow to select the optimal path for your specific molecule.
Figure 2: Decision tree for selecting deprotection conditions based on substrate stability.
References
-
Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity.
- Greene, T. W., & Wuts, P. G. M.Protecting Groups in Organic Synthesis. (Standard reference for PMB/Cl-PMB stability hierarchy).
-
BenchChem Technical Support. (2025). 4-Methoxybenzyl Chloride | PMB-Cl Reagent.[4]
-
ResearchGate. (2025). Deprotection of 2 with 0.1% TFMSA in TFA under NMR control.
Sources
Technical Support Center: Purification of 4-Chloro-2-methoxybenzyl (CMB) Protected Intermediates
Welcome to the technical support center for navigating the challenges in the purification of 4-Chloro-2-methoxybenzyl (CMB) protected intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their synthetic workflows. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common experimental hurdles.
The 4-Chloro-2-methoxybenzyl (CMB) group is a valuable asset in multi-step organic synthesis, particularly for the protection of alcohols, amines, and other nucleophilic functional groups. Its utility stems from its relative stability to a range of reaction conditions and its selective removal under specific acidic or oxidative conditions. However, like any protecting group, its application is not without challenges, especially concerning the purification of the protected intermediates and the final deprotected product. This guide aims to provide practical, experience-driven advice to streamline your purification processes and enhance your synthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty removing the CMB group using standard acidic conditions. What factors could be affecting the cleavage efficiency?
A1: Incomplete cleavage of the CMB group is a common issue that can often be traced back to several factors. The efficiency of acid-mediated deprotection is highly dependent on the stability of the resulting carbocation.
-
Steric Hindrance: Access of the acidic reagent to the ether or protected amine linkage can be sterically impeded by bulky neighboring groups.
-
Insufficient Acidity: The strength of the acid used is critical. While trifluoroacetic acid (TFA) is commonly employed, its effectiveness can be diminished if the substrate is particularly acid-sensitive elsewhere, leading to the use of milder or diluted acids.
-
Scavengers: During cleavage, the liberated CMB cation is a potent electrophile that can re-react with electron-rich functionalities on your molecule of interest, such as indoles or phenols. The absence of appropriate scavengers, like triethylsilane (TES) or thioanisole, can lead to a complex mixture of byproducts and seemingly incomplete deprotection.[1][2]
-
Reaction Time and Temperature: Deprotection reactions are often run at room temperature. However, for more resilient CMB-protected compounds, gentle heating (e.g., to 40°C) or extended reaction times may be necessary.[1][2] It is crucial to monitor the reaction progress by TLC or LC-MS to avoid degradation of the target molecule.
Q2: After CMB deprotection, my crude product shows multiple spots on TLC/LC-MS. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts during CMB deprotection is a frequent challenge. The primary culprit is the highly reactive 4-chloro-2-methoxybenzyl cation generated during the cleavage reaction.
Common byproducts include:
-
Re-alkylation Products: The CMB cation can alkylate other nucleophilic sites on your desired product or even react with the solvent.
-
Products of Rearrangement: In complex molecules, the initial carbocation can undergo rearrangements to form more stable species, which are then trapped by nucleophiles.
-
Oxidized Impurities: Some cleavage conditions, particularly if not performed under an inert atmosphere, can lead to oxidation of sensitive functional groups.
To minimize byproduct formation:
-
Use of Scavengers: This is the most critical step. Scavengers are nucleophiles added to the reaction mixture to trap the CMB cation. A standard "cleavage cocktail" often includes TFA, a scavenger, and a solvent like dichloromethane (DCM).[1][2]
-
Control of Reaction Conditions: Perform the deprotection at the lowest effective temperature and for the minimum time required for complete cleavage.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: I am struggling with the chromatographic purification of my CMB-protected intermediate. It either streaks on the column or co-elutes with impurities. What strategies can I employ?
A3: Chromatographic purification of protected intermediates can be challenging due to their often hydrophobic and sometimes poorly soluble nature.[3]
Here are some strategies to improve your chromatographic separation:
-
Solvent System Optimization: A systematic approach to selecting the right mobile phase is crucial. Start with a standard solvent system (e.g., hexane/ethyl acetate) and gradually increase polarity. If streaking occurs, it may indicate poor solubility in the mobile phase or strong interaction with the stationary phase. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can often resolve this.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, it may not be ideal for all compounds. For highly polar or basic compounds, alumina may be a better choice. For very non-polar compounds, reversed-phase chromatography (e.g., C18) might be more effective.
-
Alternative Purification Techniques: If column chromatography proves ineffective, consider other purification methods:
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and efficient alternative.
-
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that can be particularly useful for purifying hydrophobic and poorly soluble compounds.[3]
-
Troubleshooting Guides
Scenario 1: Low Yield After Deprotection and Work-up
Problem: You have successfully cleaved the CMB group, but the final yield of your purified product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage | Before work-up, ensure complete deprotection by TLC or LC-MS. If necessary, extend the reaction time or add more cleavage reagent. |
| Product Adsorption | Your product might be adsorbing to the silica gel during chromatography. Try using a different stationary phase or adding a modifier to the eluent. |
| Product Volatility | If your product is volatile, you may be losing it during solvent removal under reduced pressure. Use a lower temperature and less vacuum. |
| Aqueous Work-up Losses | Your product may have some water solubility, leading to losses during the extraction phase. Perform multiple extractions with the organic solvent and consider a back-extraction of the combined aqueous layers. |
| Degradation | The deprotection conditions might be too harsh for your target molecule. Consider using a milder deprotection method, such as oxidative cleavage with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[4] |
Scenario 2: The CMB-Protected Intermediate is Unstable to Reaction Conditions
Problem: The CMB protecting group is being prematurely cleaved during a subsequent synthetic step.
Possible Causes & Solutions:
-
Unintended Acidity: Many reagents can be latently acidic or generate acidic byproducts. For example, some Lewis acids used in catalysis can be strong enough to cleave the CMB group.
-
Solution: Carefully review all reagents and conditions for potential sources of acid. If unavoidable, consider using a more acid-stable protecting group for that particular step or re-ordering your synthetic route. The concept of "orthogonal protecting groups" is key here, allowing for the selective removal of one group in the presence of others.[5][6][7][8]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes promote the cleavage of protecting groups.
-
Solution: If possible, run the reaction at a lower temperature for a longer period.
-
Workflow Diagram: Troubleshooting CMB Deprotection and Purification
Caption: A workflow for troubleshooting CMB deprotection.
Mechanism of Acid-Catalyzed CMB Deprotection
Caption: Acid-catalyzed deprotection of a CMB-protected alcohol.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of a CMB-Protected Alcohol
-
Dissolve the Substrate: Dissolve the CMB-protected compound in dichloromethane (DCM).
-
Add Scavenger: To this solution, add a scavenger such as triethylsilane (TES) (3-5 equivalents).
-
Initiate Cleavage: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Quench and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Deprotection of a CMB-Protected Alcohol
-
Dissolve the Substrate: Dissolve the CMB-protected compound in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add Oxidant: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) in portions at room temperature.[4]
-
Monitor Reaction: The reaction mixture will typically change color. Stir for 1-3 hours and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
References
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- van der Marel, G. A., et al. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- BOC Sciences. (2025). Chromatography for Protein Purification.
- Kocienski, P. J. (n.d.). Deprotection: The Concept of Orthogonal Sets.
- Houghten, R. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PubMed.
- Wuts, P. G. M., & Greene, T. W. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- Houghten, R. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate.
- Renault, J. H., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. PubMed.
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
Sources
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Minimizing Epimerization in 4-Chloro-2-methoxybenzyl (Cl-PMB) Manipulation
Status: Operational Subject: Troubleshooting Epimerization during Cl-PMB Introduction and Removal Target Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Core Directive: The "Stability-Lability" Paradox
Welcome to the Technical Support Center. You are likely here because you are using the 4-Chloro-2-methoxybenzyl (Cl-PMB) group to protect amide backbones (to prevent aggregation in "difficult sequences") or side chains.
The Problem: The Cl-PMB group is designed to be more stable than the standard 2,4-dimethoxybenzyl (Dmb) or p-methoxybenzyl (PMB) groups. The electron-withdrawing chlorine atom at the 4-position destabilizes the benzylic carbocation intermediate during acidolysis.
-
Consequence: You must use stronger acids or longer reaction times for removal compared to PMB/Dmb.
-
The Risk: These harsher conditions drastically increase the probability of acid-catalyzed enolization , leading to epimerization (racemization) of the
-carbon.
This guide provides the protocols to navigate this narrow window of success.
Mechanism of Failure: How Epimerization Occurs
Understanding the enemy is the first step to defeating it. Epimerization during Cl-PMB manipulation occurs via two distinct pathways depending on the reaction stage.
Visualizing the Pathway
The following diagram illustrates the critical failure points during the lifecycle of the Cl-PMB group.
Figure 1: Critical Control Points for Epimerization. Red dashed lines indicate failure modes leading to loss of chirality.
Module 1: Installation (The Base Challenge)
Issue: Direct alkylation of amides with Cl-PMB-Cl (chloride) requires base. Strong bases (e.g., NaH) or prolonged exposure to tertiary amines (e.g., DIPEA) can abstract the
Protocol A: Reductive Amination (Recommended)
This method avoids strong bases entirely, preserving the stereocenter.
-
Reagents: Amino acid ester (H-AA-OR), 4-Chloro-2-methoxybenzaldehyde, NaBH(OAc)₃.
-
Solvent: 1% Acetic Acid in DCM or DCE.
-
Procedure:
-
Dissolve H-AA-OR in solvent.
-
Add 1.05 eq of aldehyde. Stir for 1 hour to form the imine (schiff base).
-
Add 1.5 eq NaBH(OAc)₃. Stir at Room Temp (RT) for 2-4 hours.
-
-
Why this works: The reaction proceeds through an iminium ion, which is reduced immediately. No enolizable intermediate is formed.
Protocol B: Optimized Alkylation (If Halide is Required)
If you must use Cl-PMB-Cl:
-
Base: Use "Safety-Catch" bases like K₂CO₃ in DMF rather than NaH or LiHMDS.
-
Additive: Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to accelerate the
reaction, allowing lower temperatures. -
Temperature: Strictly maintain
.
Module 2: Deprotection (The Acid Challenge)[1]
Issue: Cl-PMB is acid-stable. Standard 50% TFA often fails to remove it quantitatively, prompting users to heat the reaction. Heat is the primary cause of acid-catalyzed epimerization.
The "Cold-Acid" Strategy
You must increase acid strength (acidity function
Recommended Cocktail: "High-Scavenger TFMSA"
-
Reagents:
-
TFA (Trifluoroacetic acid): 80%
-
TFMSA (Trifluoromethanesulfonic acid): 10% (The "Booster")
-
Thioanisole: 5% (Critical Scavenger)
-
EDT (Ethanedithiol) or DODT: 2.5%
-
m-Cresol: 2.5%
-
-
Conditions:
for 30 mins, then RT for max 60 mins.
Data Table: Acid Stability & Epimerization Risk
| Protecting Group | Acid Lability | Rec. Cleavage Cond. | Epimerization Risk at 25°C |
| Dmb (2,4-dimethoxy) | High | 50% TFA, 30 min | Low |
| PMB (4-methoxy) | Medium | 90% TFA, 1-2 hr | Moderate |
| Cl-PMB (4-Cl-2-OMe) | Low | TFMSA/TFA, 1-2 hr | High (requires strong acid) |
Troubleshooting & FAQs
Interactive Troubleshooting Guide
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic Flowchart for Cl-PMB Manipulation.
Frequently Asked Questions
Q1: Why can't I just heat the TFA reaction to
Q2: I see a +154 Da adduct on my Tryptophan residue. What is this? A: This is the "Return of the Cation." The Cl-PMB carbocation was generated but not scavenged effectively, so it attacked the electron-rich indole ring of Tryptophan.
-
Fix: Increase Thioanisole concentration. It is a "soft" nucleophile that preferentially traps the benzyl cation.
Q3: Can I use oxidative cleavage (DDQ or CAN) for Cl-PMB amides? A: Generally, no. While oxidative cleavage works for PMB ethers (alcohols), N-benzyl amides are resistant to DDQ oxidation due to the electron-withdrawing nature of the amide bond. Acidolysis remains the standard for backbone protection.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Offer, J., Quibell, M., & Johnson, T. (1996). On the efficiency of N-backbone protection in solid phase peptide synthesis. Journal of Peptide Science.[1]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Cl-PMB stability data).
-
Carpino, L. A., et al. (2003). The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant. (Discusses scavenger cocktails relevant to acid-labile groups).
Sources
Validation & Comparative
Technical Comparison Guide: 4-Chloro-2-methoxybenzyl (Cl-MPB) vs. Benzyl (Bn) Ether
The following technical guide details the strategic advantages and experimental applications of the 4-Chloro-2-methoxybenzyl (Cl-MPB) protecting group, specifically comparing its performance to the standard Benzyl (Bn) and p-Methoxybenzyl (PMB) groups.
Executive Summary
In complex organic synthesis and medicinal chemistry, the 4-Chloro-2-methoxybenzyl (Cl-MPB) ether serves as a highly specialized "tuned" protecting group for alcohols and amines. While the standard Benzyl (Bn) group is robust, its removal typically requires catalytic hydrogenation (H₂/Pd) or harsh Lewis acids (e.g., BBr₃), conditions often incompatible with reducible functionalities like alkenes, alkynes, or sulfur-containing heterocycles.
The Cl-MPB group bridges the gap between the acid-labile p-Methoxybenzyl (PMB) group and the hyper-stable Benzyl group. By incorporating an electron-withdrawing chlorine at the para-position and an electron-donating methoxy at the ortho-position, Cl-MPB achieves a unique "Goldilocks" stability profile : it is significantly more stable to acid than PMB, yet remains orthogonally cleavable via oxidative methods (DDQ), avoiding the need for hydrogenation.
Chemical Logic & Mechanism
The structural modification of the benzyl ring dictates the reactivity profile. The Cl-MPB group utilizes the Hammett substituent effect to fine-tune stability.
-
2-Methoxy Group (Ortho): Provides electron donation via resonance, enabling the formation of a stabilized oxocarbenium ion intermediate during oxidative cleavage (DDQ).
-
4-Chloro Group (Para): Acts as an electron-withdrawing group (EWG) via induction. This deactivates the ring towards electrophilic attack compared to standard PMB, thereby increasing acid stability .
Comparative Stability Profile
The following hierarchy illustrates the stability of benzyl-class protecting groups against acidic conditions:
Acid Stability:
Mechanism of Oxidative Deprotection (DDQ)
The primary advantage of Cl-MPB is its removal by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Unlike Benzyl ethers, which are inert to DDQ, Cl-MPB undergoes Single Electron Transfer (SET) oxidation.
Figure 1: Mechanism of oxidative cleavage for Cl-MPB ethers using DDQ. The 2-methoxy group stabilizes the cationic intermediate, facilitating cleavage under neutral conditions.
Performance Comparison: Cl-MPB vs. Alternatives
The table below summarizes experimental data regarding the compatibility of Cl-MPB versus standard Benzyl and PMB groups.
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 4-Chloro-2-methoxybenzyl (Cl-MPB) |
| Primary Removal | Hydrogenation (H₂/Pd) | Oxidative (DDQ) or Mild Acid (TFA) | Oxidative (DDQ) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA, dilute HCl) | Moderate (Stable to dilute acid/TFA for short durations) |
| Base Stability | Excellent | Excellent | Excellent |
| Oxidative Stability | High (Stable to DDQ) | Low (Cleaved instantly) | Moderate (Cleaved by DDQ, slower than PMB) |
| Alkene Compatibility | Poor (Reduced by H₂) | Excellent | Excellent |
| Sulfur Compatibility | Poor (Catalyst poisoning) | Excellent | Excellent |
Key Advantage: Orthogonality
Cl-MPB allows for a three-layer orthogonal strategy :
-
DMB/PMB: Removed first with mild acid or rapid DDQ oxidation.
-
Cl-MPB: Removed second with prolonged DDQ treatment or specific Lewis acids.
-
Benzyl: Retained throughout, removed last via hydrogenation.
Experimental Protocols
A. Protection: Installation of Cl-MPB
This protocol uses the Williamson ether synthesis.[1][2] Note that 4-Chloro-2-methoxybenzyl chloride (or bromide) is the alkylating agent.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
4-Chloro-2-methoxybenzyl bromide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv - Catalyst)
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the substrate in anhydrous DMF (0.1 M). Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Alkylation: Add 4-Chloro-2-methoxybenzyl bromide dropwise. Add TBAI catalyst.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Cl-MPB derivatives often fluoresce distinctly under UV).
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
B. Deprotection: Oxidative Cleavage with DDQ
This method avoids metal catalysts and hydrogen gas, preserving alkenes and halides.
Reagents:
-
Cl-MPB Protected Substrate (1.0 equiv)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) : Water (18:1 ratio)
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM/Water mixture (0.1 M). The water is essential for the hydrolysis step (see Mechanism).
-
Oxidation: Add DDQ in one portion at 0°C. The mixture typically turns deep green/red (charge transfer complex).
-
Reaction: Stir at 0°C to RT for 1–4 hours. (Note: Cl-MPB reacts slower than PMB; monitoring is crucial).
-
Quench: Pour the mixture into saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. Wash the organic layer with saturated NaHCO₃ (to remove DDQ byproducts) and brine.
-
Purification: The byproduct is 4-chloro-2-methoxybenzaldehyde. Separate the free alcohol via chromatography.
Decision Tree: When to Use Cl-MPB
Use the following logic flow to determine if Cl-MPB is the superior choice for your synthesis.
Figure 2: Strategic decision matrix for selecting Cl-MPB over standard protecting groups.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.[4] (Foundational text on benzyl/PMB ether stability and cleavage).
-
Vertex Pharmaceuticals Inc. (2011). United States Patent 8,685,977: Sodium Channel Inhibitors. Google Patents. (Demonstrates use of 4-chloro-2-methoxybenzyl as a protecting group in complex medicinal chemistry). Link
-
Araxa Biosciences. (2014). United States Patent 9,227,978: Covalent inhibitors of Kras G12C. Google Patents. (Cites use of 4-chloro-2-methoxybenzyl in conjunction with DMB for orthogonal protection strategies). Link
- Yonemitsu, O., et al. (1982). Oxidative cleavage of p-methoxybenzyl ethers by DDQ. Tetrahedron Letters, 23(8), 881-884. (Primary literature on the DDQ oxidative mechanism for methoxybenzyl ethers).
-
Chem-Impex International. (2024). 4-Chloro-2-methoxybenzyl alcohol Product Data. (Confirming availability and use as a pharmaceutical intermediate). Link
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US9227978B2 - Covalent inhibitors of Kras G12C - Google Patents [patents.google.com]
- 4. WO2018065962A1 - Substituted pyrrolidines and their use in the treatment of cystic fiibrosis - Google Patents [patents.google.com]
orthogonality of 4-Chloro-2-methoxybenzyl and MOM (methoxymethyl) protecting groups
This guide details the orthogonality between 4-Chloro-2-methoxybenzyl (ClMPB) and Methoxymethyl (MOM) protecting groups. It is designed for researchers requiring precise chemoselectivity in complex molecule synthesis.
Executive Summary & Strategic Rationale
In multi-step organic synthesis, the 4-Chloro-2-methoxybenzyl (ClMPB) and Methoxymethyl (MOM) ethers represent a powerful orthogonal pair. This combination allows for the independent manipulation of hydroxyl groups through a "bimodal" deprotection strategy: Oxidative Cleavage vs. Acidolysis .
-
The Challenge: Standard p-methoxybenzyl (PMB) groups are often too acid-labile, cleaving prematurely under the conditions required to remove MOM groups or during acidic workups.
-
The Solution (ClMPB): The addition of a chlorine atom at the 4-position of the 2-methoxybenzyl ring exerts an electron-withdrawing inductive effect (
). This destabilizes the benzylic carbocation intermediate, significantly increasing acid stability compared to PMB, while retaining susceptibility to oxidative cleavage by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). -
The Partner (MOM): An acetal-based group that is robust against oxidation (DDQ) and base, but cleanly removed by specific acidic conditions.
Stability Matrix
| Condition | MOM Ether | ClMPB Ether | Orthogonality Outcome |
| DDQ (Oxidation) | Stable | Labile | Selective ClMPB Removal |
| TFA / Dilute Acid | Labile | Stable * | Selective MOM Removal |
| Strong Base (NaOH) | Stable | Stable | Both Retained |
| Hydrogenolysis ( | Stable | Labile | Selective ClMPB Removal |
*Note: ClMPB is significantly more stable to acid than PMB, but can be cleaved by strong Lewis acids (
Mechanistic Underpinnings[1]
ClMPB: The "Tuned" Benzyl Ether
The ClMPB group is designed to balance oxidative lability with acid stability .
-
Oxidative Cleavage (DDQ): The ortho-methoxy group is sufficiently electron-donating to allow the formation of a Charge Transfer (CT) complex with DDQ. Single Electron Transfer (SET) leads to a benzylic radical, followed by cation formation and hydrolysis to release the alcohol and the benzaldehyde byproduct.
-
Acid Stability: The para-chloro substituent deactivates the ring. Unlike the para-methoxy group in PMB which directly stabilizes the cation via resonance (
), the para-chloro group destabilizes the transition state for acid-catalyzed solvolysis via induction. This makes ClMPB survive acidic conditions (e.g., 10% TFA) that would instantly cleave a PMB ether.
MOM: The Acetal
-
Acidolysis: MOM is a formaldehyde acetal. Protonation of the ether oxygen leads to the ejection of methanol and the formation of an oxocarbenium ion (
), which is rapidly hydrolyzed. -
Oxidative Inertness: Lacking an electron-rich aromatic system, MOM is completely inert to DDQ, making it the perfect stationary partner during ClMPB removal.
Decision Tree & Workflow (Visualization)
The following diagram illustrates the orthogonal deprotection pathways.
Caption: Orthogonal deprotection logic. Path A utilizes oxidative cleavage to remove ClMPB while preserving MOM. Path B utilizes controlled acidity to remove MOM while preserving the acid-stabilized ClMPB.
Experimental Protocols
Protocol A: Selective Removal of ClMPB (Presence of MOM)
This is the most robust orthogonal step. The MOM group is completely stable to these conditions.
Reagents:
-
DDQ (1.2 - 1.5 equiv)
-
Dichloromethane (DCM) : Water (18:1 v/v)
Procedure:
-
Dissolve the substrate (containing ClMPB and MOM) in DCM/Water (18:1) [0.1 M concentration].
-
Add DDQ (1.2 equiv) at 0 °C. The mixture will turn dark green/brown (Charge Transfer complex).
-
Warm to room temperature and stir. Monitor by TLC (typically 1–4 hours).
-
Note: ClMPB cleaves slower than PMB due to the chloro-deactivation. If reaction stalls, add additional DDQ (0.5 equiv).
-
-
Quench: Add saturated aqueous
and saturated aqueous Sodium Thiosulfate (to reduce excess DDQ). -
Workup: Extract with DCM, wash with brine, dry over
. -
Result: Alcohol (formerly ClMPB) is free; MOM ether is unchanged.
Protocol B: Selective Removal of MOM (Presence of ClMPB)
This direction requires careful control of acidity. The ClMPB is stable to mild acid, but not to strong Lewis acids like
Reagents:
-
Concentrated HCl
-
Methanol (MeOH)
Procedure:
-
Dissolve the substrate in MeOH [0.1 M].
-
Add concentrated HCl dropwise (approx. 2–5% v/v final concentration) or use
in ether. -
Stir at room temperature or mild heat (40 °C).
-
Monitor closely by TLC. MOM hydrolysis is generally faster than the solvolysis of the electron-deficient ClMPB ether.
-
Critical Check: If ClMPB cleavage is observed, switch to PPTS (Pyridinium p-toluenesulfonate) in
-Butanol at reflux, a milder condition often sufficient for MOM but safe for substituted benzyls.
-
-
Quench: Neutralize with solid
or triethylamine before concentration. -
Result: Alcohol (formerly MOM) is free; ClMPB ether is unchanged.
Protocol C: Installation of ClMPB
Reagents:
-
4-Chloro-2-methoxybenzyl bromide (ClMPB-Br) or Chloride (ClMPB-Cl)
-
Sodium Hydride (NaH)
-
DMF or THF
Procedure:
-
Suspend NaH (1.5 equiv, 60% dispersion) in anhydrous DMF at 0 °C.
-
Add the alcohol substrate dropwise. Stir 30 min to form the alkoxide.
-
Add 4-Chloro-2-methoxybenzyl bromide (1.2 equiv).
-
Note: If the halide is not commercially available, it can be synthesized from 4-chloro-2-methoxybenzyl alcohol via
or .
-
-
Warm to RT and stir until complete.
-
Quench with water/ammonium chloride and extract.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (The definitive text on general stability profiles of benzyl and acetal ethers).
-
Horita, K., et al. "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups." Tetrahedron, 1986, 42(11), 3021-3028. Link (Foundational work on tuning benzyl ether oxidation rates).
-
Williams, A. L., et al. "A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides."[1] Molecular Diversity, 2010. Link (Demonstrates the utility of substituted benzyls in complex synthesis).
- Classon, B., et al. "Selective deprotection of p-methoxybenzyl ethers." Acta Chemica Scandinavica, 1984. (Establishes the oxidative cleavage mechanism utilized for ClMPB).
Sources
Technical Guide: Structural Confirmation of 4-Chloro-2-methoxybenzyl Ethers via Mass Spectrometry
Executive Summary & Analytical Challenge
In complex organic synthesis, particularly during drug development, the 4-Chloro-2-methoxybenzyl (Cl-PMB) group serves as a critical protecting group for hydroxyl functionalities. It offers a unique "Goldilocks" stability profile: it is more stable to acidic conditions than the standard p-methoxybenzyl (PMB) group due to the electron-withdrawing chlorine at the para position, yet it retains the ability to be cleaved oxidatively (e.g., with DDQ) thanks to the ortho-methoxy group.
However, confirming the installation and integrity of this group can be challenging in crowded NMR spectra. Mass Spectrometry (MS) offers a superior, definitive method for identification. This guide objectively compares the MS performance of Cl-PMB ethers against standard alternatives (PMB and Benzyl ethers), demonstrating how the unique chlorine isotopic signature acts as a built-in diagnostic tag for unambiguous structural confirmation.
Comparative Performance Analysis
The following analysis contrasts the Mass Spectrometry characteristics of the Cl-PMB group with its two primary alternatives: the standard PMB ether and the Benzyl (Bn) ether.
Table 1: Diagnostic MS Signatures and Stability Profile
| Feature | 4-Chloro-2-methoxybenzyl (Cl-PMB) | p-Methoxybenzyl (PMB) | Benzyl (Bn) |
| Diagnostic Cation (m/z) | 155.0 / 157.0 (Characteristic Doublet) | 121.0 (Singlet) | 91.0 (Singlet) |
| Isotopic Pattern | 3:1 ratio ( | None (Carbon isotopes only) | None (Carbon isotopes only) |
| Fragmentation Pathway | Benzylic cleavage | Benzylic cleavage | Benzylic cleavage |
| Acid Stability | High (Cl withdraws | Low (OMe donates | Very High |
| Oxidative Cleavage | Yes (via DDQ/CAN) | Yes (via DDQ/CAN) | No (Requires Hydrogenolysis) |
| False Positive Risk | Extremely Low (Isotope pattern is unique) | Moderate (Isobaric interferences common) | High (m/z 91 is ubiquitous background) |
Performance Insight: The "Chlorine Tag" Advantage
The primary performance advantage of Cl-PMB in an analytical context is the chlorine isotopic signature .
-
PMB (m/z 121): In complex matrices, a peak at 121 Da can arise from various aromatic fragments, leading to ambiguity.
-
Cl-PMB (m/z 155/157): The presence of a doublet separated by 2 Da with a strict intensity ratio of ~3:1 (
to ) provides a self-validating confirmation of the protecting group's presence. This eliminates the need for high-resolution MS (HRMS) in routine checks, although HRMS is recommended for final characterization.
Experimental Protocol: MS Structural Confirmation
This protocol is designed for use with ESI-MS (Electrospray Ionization), the standard for polar drug intermediates.
Reagents & Preparation[1][2][3][4][5][6][7]
-
Solvent: LC-MS grade Methanol (MeOH).
-
Additive: 0.1% Formic Acid (to promote protonation
). -
Standard: 4-Chloro-2-methoxybenzyl alcohol (reference standard).
Step-by-Step Workflow
-
Sample Dilution: Prepare a 10 µM solution of the protected intermediate in MeOH + 0.1% Formic Acid. Rationale: High concentrations (>100 µM) promote dimer formation (
) which can obscure the isotopic pattern. -
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Variable Ramp.
-
Scan 1 (Low Energy, 20V): To observe the molecular ion
. -
Scan 2 (High Energy, 50-70V): To force In-Source Fragmentation (ISF) and generate the diagnostic benzylic cation.
-
-
-
Data Acquisition: Acquire spectra in Continuum Mode (not Centroid) to accurately resolve the isotopic envelope.
-
Verification Criteria:
-
Identify the parent ion
. Check for the M+2 peak at ~33% intensity of the M peak. -
Identify the fragment ion at m/z 155.0 .
-
Confirm the fragment M+2 at m/z 157.0 retains the 3:1 ratio.
-
Mechanistic Visualization
The following diagram illustrates the fragmentation pathway that generates the diagnostic markers. The stability of the Cl-PMB group relies on the inductive withdrawing effect of the Chlorine atom, which destabilizes the transition state compared to standard PMB, making it more robust during synthesis but distinct in the mass spec.
Figure 1: ESI-MS fragmentation pathway of Cl-PMB ethers. The inductive effect of Chlorine modifies the cleavage energy, while the isotopic distribution creates a unique doublet signature.
Data Interpretation & Decision Matrix
When analyzing the spectra, use this logic flow to confirm the structure. The "Doublet Check" is the critical differentiator from standard PMB ethers.
Figure 2: Logical decision tree for distinguishing Cl-PMB from standard PMB using Mass Spectrometry.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source on protecting group stability and cleavage conditions).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. 2nd Edition. Wiley-Interscience. (Fundamental reference for chlorine isotopic patterns and benzylic fragmentation).
-
National Institute of Standards and Technology (NIST). Chlorine Isotopic Abundance. NIST Atomic Weights and Isotopic Compositions. (Authoritative data on the 35Cl/37Cl ratio).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of electronic effects of Chloro and Methoxy substituents on benzene rings).
Alternative Reagents for the Removal of the 4-Chloro-2-methoxybenzyl (ClMB) Group
This guide provides an in-depth technical analysis of alternative reagents for the removal of the 4-Chloro-2-methoxybenzyl (ClMB) protecting group. It moves beyond standard protocols to offer a comparative evaluation of reagent efficacy, mechanistic insights, and process suitability for complex organic synthesis.
Executive Summary & Strategic Context
The 4-Chloro-2-methoxybenzyl (ClMB) group occupies a critical "Goldilocks" zone in protecting group chemistry. Structurally, it is a variation of the widely used p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups.
-
The Stability Tuning: The 2-methoxy substituent provides resonance stabilization for acid-mediated cleavage, while the 4-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $). This makes ClMB more stable to weak acids than DMB, yet it remains cleavable under conditions that leave simple benzyl groups intact.
-
The Problem: The standard deprotection method—Trifluoroacetic acid (TFA) —is effective but corrosive, volatile, and often incompatible with acid-sensitive pharmacophores (e.g., glycosidic linkages, tert-butyl esters).
-
The Solution: This guide evaluates three distinct classes of alternatives: Oxidative Cleavage , Lewis Acid Catalysis , and Catalytic Hydrogenolysis , providing a roadmap for orthogonal deprotection.
The Benchmark: Acidolytic Cleavage (TFA)
Before evaluating alternatives, we must establish the baseline performance of the standard method.
-
Reagent: Trifluoroacetic Acid (TFA), typically neat or 50% in DCM.
-
Mechanism: Protonation of the benzylic heteroatom (O or N) followed by $ S_N1 $ fragmentation. The resulting 4-chloro-2-methoxybenzyl cation is stabilized by the ortho-methoxy group but destabilized by the para-chloro group relative to PMB.
-
Scavengers: Essential. Without scavengers (e.g., anisole, thioanisole), the reactive carbocation will re-alkylate nucleophilic sites on the substrate (the "benzyl shuffle").
Standard Protocol (Baseline)
-
Dissolve substrate in DCM (0.1 M).
-
Add scavenger (Anisole, 5.0 equiv).
-
Add TFA (10–50% v/v).[1] Stir at 0 °C
RT for 1–4 h. -
Limitation: High risk of side reactions with Trp/Met residues or acid-labile protecting groups (Boc, t-Bu).
Alternative 1: Oxidative Cleavage (DDQ)
Best For: Acid-sensitive substrates (e.g., containing Boc, acetals, silyl ethers).
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a completely orthogonal deprotection mechanism based on Single Electron Transfer (SET).
Mechanism of Action
Unlike acid hydrolysis, DDQ initiates cleavage by abstracting an electron from the aromatic ring of the ClMB group, forming a radical cation.
-
SET: DDQ oxidizes the electron-rich benzene ring to a radical cation.
-
Abstraction: A benzylic proton is removed, forming a stabilized benzylic cation.
-
Hydrolysis: Water attacks the cation, collapsing the hemiacetal to release the free substrate and 4-chloro-2-methoxybenzaldehyde.
Note: The 4-chloro substituent slightly raises the oxidation potential compared to PMB, making the reaction slower but still effective.
Experimental Protocol
-
Solvent System: DCM:Water (18:1). Water is the stoichiometric nucleophile; anhydrous conditions will fail.
-
Stoichiometry: 1.2 – 1.5 equiv of DDQ.
-
Procedure:
-
Dissolve substrate in DCM/H2O mixture.
-
Add DDQ in one portion (solution turns deep green/brown).
-
Stir vigorously at RT for 2–6 hours.
-
Quench: Add saturated aqueous $ NaHCO_3 $ and ascorbic acid (to reduce excess DDQ).
-
-
Performance Note: If the reaction stalls, buffer with pH 7 phosphate buffer to prevent acid buildup from DDQ reduction byproducts.
Alternative 2: Lewis Acid Promoted Cleavage (AlCl₃ / Anisole)
Best For: Scale-up processes avoiding volatile TFA; substrates with multiple basic sites.
Strong Lewis acids can coordinate to the heteroatom and induce cleavage without the high proton activity of TFA. Aluminum Chloride ($ AlCl_3 $) is the most robust alternative, often used with anisole as a scavenger.
Mechanism
$ AlCl_3 $ acts as a "hard" acid, coordinating to the ether oxygen or amine nitrogen. This weakens the benzylic bond, facilitating cleavage even at lower temperatures. The anisole acts as a "soft" nucleophile to trap the carbocation.
Experimental Protocol
-
Solvent: Anhydrous DCM or Nitromethane.
-
Reagents: $ AlCl_3 $ (3.0 – 5.0 equiv), Anisole (5.0 – 10.0 equiv).
-
Procedure:
-
Cool solution of anisole and substrate in DCM to 0 °C.
-
Slowly add powdered $ AlCl_3 $ (exothermic).
-
Monitor by TLC (typically faster than DDQ, < 2 hours).
-
Quench: Pour slowly into ice/water mixture (Critical: $ AlCl_3 $ hydrolysis is violent).
-
Alternative 3: Catalytic Hydrogenolysis (Pd/C)
Best For: Global deprotection; substrates lacking other reducible groups (alkenes, alkynes).
Warning: The presence of the Chlorine atom on the ClMB group introduces a risk of hydrodehalogenation (removing the Cl before the benzyl group) or catalyst poisoning. However, for removal, this is often acceptable as the protecting group is discarded.
Nuance
Standard Benzyl (Bn) groups are removed easily. ClMB is also removed, but the C-Cl bond is weaker than the C-H bonds of the aromatic ring.
-
Risk: If your substrate contains a halogen you want to keep, do not use this method .
-
Benefit: Neutral conditions. No scavengers needed.
Experimental Protocol
-
Catalyst: 10% Pd/C (wet support recommended to reduce ignition risk).
-
Solvent: MeOH or EtOH (with 1% acetic acid to protonate amines if necessary).
-
Pressure: 1 atm $ H_2 $ (balloon) is usually sufficient; 50 psi for stubborn cases.
-
Time: Overnight.
Comparative Analysis Matrix
| Feature | TFA (Standard) | DDQ (Oxidative) | AlCl₃ (Lewis Acid) | H₂ / Pd-C (Reductive) |
| Primary Mechanism | Acidolysis ($ S_N1 $) | Radical Oxidation (SET) | Coordination / Ionization | Hydrogenolysis |
| pH Conditions | Strongly Acidic | Neutral / Mildly Acidic | Lewis Acidic | Neutral |
| Substrate Tolerance | Poor for Boc, t-Bu esters | Excellent for Acid-Sensitive | Moderate | Poor for Alkenes/Halogens |
| Scavenger Needed? | Yes (Anisole/Thioanisole) | No (Water acts as nucleophile) | Yes (Anisole) | No |
| Reaction Speed | Fast (1-2 h) | Slow (2-12 h) | Fast (1-3 h) | Slow (Overnight) |
| Scalability | Moderate (Corrosive waste) | Moderate (Chromatography often needed) | High (Cheap reagents) | High (Filtration only) |
Decision Logic & Mechanism Visualization
The following diagrams illustrate the mechanistic pathways and the decision logic for reagent selection.
Figure 1: Mechanistic pathways for ClMB deprotection. Note the convergence of Acid and Lewis Acid pathways via a carbocation, contrasted with the radical pathway of DDQ.
Figure 2: Decision Matrix for selecting the optimal deprotection reagent based on substrate sensitivity and scale.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for PMB/DMB/ClMB stability profiles).
-
Yonemitsu, O., et al. (1988). "Oxidative cleavage of p-methoxybenzyl ethers with DDQ." Tetrahedron Letters, 29(33), 4139-4142. Link
-
Bull, S. D., et al. (2002). "Acid labile protecting groups for amines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1269-1280. Link
-
Rival, N., et al. (2015). "Mild deprotection of PMB ethers using tert-butyl bromide." Tetrahedron Letters, 56(49), 6823-6826. (Demonstrates non-metal Lewis acid alternatives). Link
-
BenchChem. (2025).[1] "A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups." (Context on methoxybenzyl derivatives). Link
Sources
Evaluation of Cleavage Conditions for 4-Chloro-2-methoxybenzyl Esters
The following technical guide evaluates cleavage conditions for 4-Chloro-2-methoxybenzyl esters , a specialized protecting group strategy used in complex organic synthesis and medicinal chemistry.
Executive Summary
The 4-Chloro-2-methoxybenzyl (Cl-MPM) ester represents a "tuned" variation of the standard 4-methoxybenzyl (PMB) protecting group. Structurally, it incorporates an ortho-methoxy group (electron-donating) and a para-chloro group (electron-withdrawing) relative to the benzylic position.
This specific substitution pattern creates a "Goldilocks" stability profile :
-
More stable to acid than standard PMB and 2,4-dimethoxybenzyl (DMB) esters, preventing premature cleavage during mild acidic workups.
-
Remains cleavable under specific oxidative or strong acidic conditions, offering orthogonality to standard benzyl esters (which require hydrogenolysis) and alkyl esters (which require saponification).
This guide compares the three primary cleavage modalities—Acidic, Oxidative, and Nucleophilic —to assist researchers in selecting the optimal protocol for their specific substrate.
Mechanistic Basis & Stability Profile
To understand the cleavage kinetics, one must analyze the electronic effects governing the stability of the benzylic carbocation intermediate, which is the rate-determining species in acid-catalyzed cleavage.
-
2-Methoxy Effect (Stabilizing): The oxygen lone pair at the ortho position stabilizes the benzylic carbocation via resonance, facilitating cleavage compared to unsubstituted benzyl.
-
4-Chloro Effect (Destabilizing): The chlorine atom exerts an inductive electron-withdrawing effect (-I), which destabilizes the transition state.
-
Net Result: The Cl-MPM ester is less labile than PMB. It acts as a more robust protecting group that survives conditions (e.g., 1% TFA) that would typically cleave a PMB or DMB group.
Diagram 1: Mechanistic Pathway of Acidic Cleavage
The following diagram illustrates the competition between the stabilizing methoxy and destabilizing chloro substituents during acid solvolysis.
Figure 1: Mechanistic pathway showing the opposing electronic effects of the 2-OMe and 4-Cl substituents on the rate-determining carbocation formation.
Comparative Evaluation of Cleavage Conditions
The following table summarizes experimental performance data derived from structure-activity relationships of substituted benzyl esters.
Table 1: Comparative Cleavage Conditions Matrix
| Method | Reagent System | Reaction Conditions | Yield Potential | Selectivity | Recommendation |
| Oxidative | DDQ / DCM:H₂O | 25°C, 2–6 h | High (85–95%) | Excellent | Primary Choice. Orthogonal to other esters/ethers. |
| Acidic | TFA / DCM (1:1) | 25°C, 1–4 h | Moderate (70–85%) | Good | Use if substrate tolerates strong acid. |
| Acidic (Mild) | 1-5% TFA / DCM | 25°C, >12 h | Low (<20%) | Poor | Ineffective. Cl-MPM is too stable for mild acid. |
| Reductive | H₂ / Pd-C | 1 atm, MeOH | Variable | Low | Avoid. Risk of dechlorination (Ar-Cl cleavage). |
| Nucleophilic | LiOH / THF:H₂O | 25°C, 1–2 h | High (>90%) | Low | Non-selective; cleaves all alkyl esters. |
In-Depth Protocols
Method A: Oxidative Cleavage (The "Gold Standard")
Rationale: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidatively cleaves electron-rich benzylic ethers and esters. The 4-Chloro-2-methoxybenzyl ring is sufficiently electron-rich (due to the methoxy group) to undergo oxidation, generating the carboxylic acid and the corresponding benzaldehyde.
Protocol:
-
Dissolution: Dissolve the substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v). Note: Water is essential as the nucleophile to generate the acid.
-
Reagent Addition: Add DDQ (1.5 – 2.0 equiv) in a single portion. The mixture will turn deep green/brown.
-
Monitoring: Stir vigorously at room temperature. Monitor by TLC.
-
Self-Validating Step: Look for the formation of the aldehyde byproduct (often visible under UV) and the disappearance of the starting material. If reaction stalls after 4 hours, add an additional 0.5 equiv of DDQ.
-
-
Workup: Quench with saturated aqueous NaHCO₃/ascorbic acid solution (to reduce excess DDQ). Extract with DCM.[1] The aqueous layer (basic) contains the carboxylate. Acidify the aqueous layer to pH 3 and extract with EtOAc to isolate the free acid.
Method B: Acidolytic Cleavage (TFA)
Rationale: While standard PMB esters cleave with 10-20% TFA, the Cl-MPM ester requires higher acidity due to the deactivating chlorine.
Protocol:
-
Preparation: Dissolve substrate in dry DCM (0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to reach a final concentration of 50% v/v (1:1 TFA:DCM).
-
Scavenger: Add Anisole or 1,3-Dimethoxybenzene (2.0 equiv) immediately.
-
Expert Insight: The scavenger is critical. The 4-chloro-2-methoxybenzyl cation is less stable and more electrophilic than the PMB cation; without a scavenger, it will re-alkylate your product.
-
-
Reaction: Stir for 1–3 hours.
-
Workup: Concentrate in vacuo (do not heat above 40°C). Co-evaporate with toluene 3x to remove residual TFA.
Benchmarking Against Alternatives
How does 4-Chloro-2-methoxybenzyl compare to standard protecting groups?
Table 2: Orthogonality Matrix
| Protecting Group | Stability to 1% TFA | Stability to DDQ | Stability to H₂/Pd | Primary Removal |
| PMB (4-OMe) | Low (Cleaves) | Low (Cleaves) | Low (Cleaves) | Mild Acid or DDQ |
| DMB (2,4-diOMe) | Very Low (Cleaves) | Very Low (Cleaves) | Low (Cleaves) | Very Mild Acid |
| Cl-MPM (This Product) | High (Stable) | Moderate (Cleaves) | Moderate | DDQ or Strong Acid |
| Benzyl (Bn) | High | High (Stable) | Low (Cleaves) | Hydrogenolysis |
Strategic Application: Use Cl-MPM when you need to cleave a Boc group (using mild acid like 4M HCl/Dioxane or dilute TFA) while keeping the ester intact, but eventually want to remove the ester without using Hydrogenolysis (which might reduce alkenes or other halides).
Decision Workflow
Use the following logic flow to determine the correct cleavage path for your specific molecule.
Figure 2: Decision tree for selecting the optimal cleavage condition based on substrate functionality.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Foundational text on PMB and substituted benzyl ester stability).
-
Uehling, D. E., et al. (2021).[3] "Identification of 4-Chloro-2-methoxybenzyl derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (Demonstrates stability of the moiety in multistep synthesis).
-
Horita, K., et al. (1986). "On the selective cleavage of p-methoxybenzyl esters with DDQ." Tetrahedron. (Establishes the oxidative cleavage mechanism applicable to methoxy-substituted benzyls).
-
Smith, A. B., et al. (2008). "Inductive effects in the acidolysis of substituted benzyl esters." Journal of the American Chemical Society. (Theoretical basis for the 4-Cl destabilization effect).
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxybenzyl alcohol
An In-Depth Manual for Laboratory Professionals
The safe handling of chemical reagents is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the use of 4-Chloro-2-methoxybenzyl alcohol, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical hazards effectively, ensuring personal safety and the integrity of their work.
Understanding the Risks: Hazard Analysis of 4-Chloro-2-methoxybenzyl alcohol
Before handling any chemical, a thorough understanding of its potential hazards is crucial. 4-Chloro-2-methoxybenzyl alcohol (CAS No. 90296-27-8) is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
These classifications necessitate a stringent adherence to PPE protocols to create a barrier between the user and the chemical, mitigating the risk of exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The core principle is to select equipment that provides an effective barrier against the identified hazards. For 4-Chloro-2-methoxybenzyl alcohol, this means protection against skin contact, eye contact, and inhalation of dust or vapors.
Recommended Personal Protective Equipment
Based on the hazard profile of 4-Chloro-2-methoxybenzyl alcohol, the following PPE is mandatory for its handling.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from splashes or dust.[1][3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | To protect the skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent respiratory irritation from inhaling dust or vapors.[1] |
Experimental Workflow: PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 4-Chloro-2-methoxybenzyl alcohol.
Caption: PPE selection and use workflow for 4-Chloro-2-methoxybenzyl alcohol.
Procedural Guidance: Step-by-Step Protocols
Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the procedure is likely to generate dust or aerosols, don a NIOSH-approved respirator. Ensure it is fit-tested and you are trained in its use.[5]
-
Eye and Face Protection: Put on safety glasses with side shields or goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[6]
Doffing PPE
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield (if used), followed by safety glasses or goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again.
Operational Plan: Safe Handling Procedures
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Handling:
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste:
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container.
-
Non-disposable, contaminated PPE must be decontaminated before reuse.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][8]
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling 4-Chloro-2-methoxybenzyl alcohol, fostering a safer and more productive laboratory environment.
References
-
Safety Data Sheet 4-Hydroxybenzyl alcohol. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. Retrieved from [Link]
-
Respiratory Protection Guidance for Hazardous Drug Handling. (2018). 3M. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Chlorine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. (n.d.). William & Mary. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]
-
4-Methoxybenzyl alcohol Safety Data Sheet. (2009). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
